2,3-Diphenylpyrazine
説明
Structure
3D Structure
特性
IUPAC Name |
2,3-diphenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZIVVDMBCVSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288102 | |
| Record name | 2,3-Diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729077 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1588-89-2 | |
| Record name | 2,3-Diphenylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 54144 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001588892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1588-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIPHENYLPYRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Diphenylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032981 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Diphenylpyrazine: Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of 2,3-diphenylpyrazine. The information is curated to support research and development activities, with a focus on data clarity and experimental reproducibility.
Chemical Structure and Identifiers
This compound is an aromatic heterocyclic compound featuring a pyrazine ring substituted with two phenyl groups at the 2 and 3 positions.
Chemical Structure:
Caption: 2D structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound[1][2][3] |
| CAS Number | 1588-89-2[1][2][3] |
| Molecular Formula | C₁₆H₁₂N₂[1][2][3] |
| Molecular Weight | 232.28 g/mol [3] |
| InChI Key | PTZIVVDMBCVSMR-UHFFFAOYSA-N[1][2][3] |
| SMILES | c1ccc(cc1)c2nccnc2c3ccccc3[3] |
Physicochemical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Appearance | Cream to brown crystalline powder | [1][2] |
| Melting Point | 117-124 °C | [1][2] |
| Boiling Point | 145 °C at 0.001 mmHg (for 5-chloro-2,3-diphenylpyrazine) | [4] |
| Solubility | 21.5 µg/mL in water at pH 7.4. Soluble in organic solvents. | [3] |
| Density | Data not available | [5] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the condensation of benzil with ethylenediamine.
Experimental Protocol: Synthesis from Benzil and Ethylenediamine
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Benzil
-
Ethylenediamine
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, for catalysis)
Procedure:
-
Dissolve benzil in a minimal amount of hot ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add an equimolar amount of ethylenediamine to the benzil solution.
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and identification of this compound.
NMR Spectroscopy
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings and the pyrazine ring.
¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit signals for the carbons of the pyrazine ring and the phenyl substituents.[6]
| Assignment | Chemical Shift (ppm) |
| Aromatic CH | ~ 7.2 - 7.8 |
| Aromatic C (quaternary) | ~ 128 - 150 |
| Pyrazine CH | ~ 8.5 - 8.7 |
| Pyrazine C (substituted) | ~ 150 - 155 |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for aromatic C-H and C=C stretching vibrations.
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-N stretch | 1000 - 1350 |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 232, corresponding to its molecular weight.
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of this compound derivatives as anticancer agents.[1][7][8] Specifically, they have been identified as inhibitors of the S-phase kinase-associated protein 2 (Skp2)-Cks1 protein-protein interaction.[1][7][8]
Inhibition of the Skp2-Cks1 Signaling Pathway
The Skp2 protein is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which plays a critical role in cell cycle regulation by targeting proteins for degradation.[9][10] Skp2, in association with its cofactor Cks1, recognizes and ubiquitinates the cyclin-dependent kinase inhibitor p27Kip1 (p27).[9][10] The subsequent degradation of p27 allows for the transition from the G1 to the S phase of the cell cycle.
In many cancers, Skp2 is overexpressed, leading to decreased levels of p27 and consequently, uncontrolled cell proliferation.[9] Derivatives of this compound have been shown to disrupt the interaction between Skp2 and Cks1, thereby preventing the ubiquitination and degradation of p27.[1][7][8] This leads to the accumulation of p27, which in turn inhibits cyclin-dependent kinases, causing cell cycle arrest at the G1 phase and inhibiting tumor growth.
References
- 1. Collection - Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent SâPhase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | C16H12N2 | CID 243907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,3-Diphenylpyrazine: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-diphenylpyrazine, a heterocyclic compound that serves as a core scaffold for developing potent inhibitors of the S-phase kinase-associated protein 2 (Skp2). This document details the chemical properties of this compound, including its CAS number and molecular weight. It offers a detailed, environmentally friendly, one-pot synthesis protocol. The guide further explores the significant role of this compound derivatives as anticancer agents by targeting the Skp2-Cks1 protein-protein interaction, a critical node in cell cycle regulation. Detailed experimental protocols for assessing the biological activity of these compounds, including a high-throughput screening assay and a method for analyzing cell cycle arrest, are provided. Quantitative data on the inhibitory potency of key derivatives are summarized in structured tables. Finally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanism of action and its evaluation.
Core Compound: this compound
This compound is an aromatic heterocyclic compound containing a pyrazine ring substituted with two phenyl groups. Its chemical structure forms the foundation for a class of molecules with significant biological activities.
| Identifier | Value | Source |
| CAS Number | 1588-89-2 | [1] |
| Molecular Formula | C₁₆H₁₂N₂ | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
Synthesis of this compound
A greener, one-pot synthesis method provides an efficient and environmentally benign route to this compound.[1][2] This procedure involves the direct condensation of benzil and ethylene diamine.
Experimental Protocol: One-Pot Synthesis
Materials:
-
Benzil (recrystallized)
-
Ethylene diamine
-
Aqueous methanol
-
Potassium tert-butoxide (t-BuOK)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
-
50 ml round-bottom flask
-
Magnetic stirrer and spinning bar
Procedure:
-
In a 50 ml round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 ml of aqueous methanol. Stir the mixture with a magnetic spinning bar until a homogeneous solution is formed.[1][2]
-
To this solution, add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg or 0.08 mmol).[1][2]
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][2]
-
Once the reaction is complete, evaporate the methanol under reduced pressure.[1][2]
-
Purify the crude product by column chromatography using silica gel. Elute with a varied proportion of petroleum ether and ethyl acetate to obtain pure this compound.[1][2]
Biological Activity and Therapeutic Target
Derivatives of this compound have emerged as potent inhibitors of the S-phase kinase-associated protein 2 (Skp2), a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[3][4][5] Skp2, in complex with its accessory protein Cks1, targets the cyclin-dependent kinase inhibitor p27Kip1 for ubiquitination and subsequent proteasomal degradation.[6] The degradation of p27 allows for the transition from the G1 to the S phase of the cell cycle.[7] In many cancers, Skp2 is overexpressed, leading to decreased levels of p27 and uncontrolled cell proliferation.[6] By inhibiting the Skp2-Cks1 interaction, this compound derivatives can stabilize p27, leading to cell cycle arrest and inhibition of tumor growth.[3][4]
Quantitative Data: Inhibitory Activity of this compound Derivatives
The following table summarizes the inhibitory concentrations (IC₅₀) of key this compound derivatives against the Skp2-Cks1 interaction and various cancer cell lines.
| Compound | Skp2-Cks1 IC₅₀ (μM) | PC-3 Cell IC₅₀ (μM) | MGC-803 Cell IC₅₀ (μM) | NCl-H1299 Cell IC₅₀ (μM) | KYSE-510 Cell IC₅₀ (μM) | Source |
| 14i | 2.8 | 4.8 | 7.0 | - | - | [3][4][5] |
| 10h | 0.38 | - | - | Not specified | Not specified | [8] |
Experimental Protocols for Biological Evaluation
High-Throughput Screening for Skp2-Cks1 Interaction Inhibitors
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for high-throughput screening of compounds that inhibit the Skp2-Cks1 protein-protein interaction.[9][10]
Principle: The assay utilizes recombinant GST-tagged Skp2/Skp1 complex and His₆-tagged Cks1. An anti-GST antibody conjugated to a Europium cryptate donor (Eu³⁺) and an anti-His₆ antibody conjugated to a d2 acceptor are used. When Skp2 and Cks1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.[9]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: 20 mM Tris, pH 7.5, 200 mM NaCl, 2 mM DTT.
-
Dilute GST-Skp2/Skp1 and His₆-Cks1 proteins to their optimal concentrations in the assay buffer.
-
Prepare test compounds and controls in DMSO.
-
Prepare HTRF detection reagents: Anti-GST-Eu³⁺ cryptate and Anti-His₆-d2 in detection buffer containing KF.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the protein mixture (GST-Skp2/Skp1 and His₆-Cks1) to each well.
-
Add the test compound or DMSO control.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Add 5 µL of Anti-GST-Eu³⁺ cryptate beads (final concentration 0.125 µg/mL) and 5 µL of Anti-His₆-d2 beads (final concentration 1 µg/mL) in assay buffer containing 800 mM KF.[9]
-
Incubate at room temperature for 1 hour in the dark.[9]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader with excitation at 337 nm and emission at 620 nm and 665 nm.[9]
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each compound and calculate IC₅₀ values.
-
Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with a this compound-based Skp2 inhibitor.[7]
Materials:
-
Cancer cell line (e.g., PC-3)
-
Cell culture medium and supplements
-
Skp2 inhibitor compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Skp2 inhibitor or DMSO as a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
Visualizations
Signaling Pathway
Caption: Skp2-mediated p27 degradation pathway and the inhibitory action of this compound derivatives.
Experimental Workflow
Caption: Workflow for analyzing cell cycle arrest induced by Skp2 inhibitors using flow cytometry.
References
- 1. mobt3ath.com [mobt3ath.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Collection - Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent SâPhase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular hybridization strategy - discovery of 2,3-diarylpyrazine derivatives as potent Skp2 inhibitors with improved anti-tumor activity and enhanced cisplatin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 2,3-Diphenylpyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of 2,3-diphenylpyrazine derivatives. The core focus of this document is on their anticancer properties, particularly as inhibitors of S-Phase Kinase-Associated Protein 2 (Skp2), due to the significant body of research in this area. While the broader class of pyrazine-containing compounds exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities, specific data for this compound derivatives in these areas is less documented. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Anticancer Activity: Targeting the Skp2-Cks1 Axis
Recent research has highlighted a series of novel this compound-based compounds as potent inhibitors of the Skp2–Cks1 protein-protein interaction.[1][2][3] Skp2 is an F-box protein and a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2] This complex is responsible for the ubiquitination and subsequent proteasomal degradation of various cell cycle regulatory proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1. The interaction of Skp2 with its cofactor, Cks1, is essential for the recognition and binding of p27.
In many aggressive human tumors, Skp2 is overexpressed, leading to decreased levels of p27 and consequently, uncontrolled cell proliferation.[1][2] Therefore, the disruption of the Skp2-Cks1 interaction presents a promising therapeutic strategy for cancer treatment.
A notable this compound derivative, compound 14i , has demonstrated significant potential in this area. It effectively inhibits the Skp2-Cks1 interaction and exhibits potent cytotoxic effects against various cancer cell lines.[1] Furthermore, in vivo studies have shown its efficacy in xenograft mouse models without significant toxicity.[1]
Quantitative Data Summary
The following tables summarize the in vitro and cellular activities of key this compound derivatives as Skp2 inhibitors.
Table 1: In Vitro Inhibitory Activity against Skp2-Cks1 Interaction
| Compound | IC50 (μM) |
| 11a (hit compound) | 42.8[3] |
| 14i | 2.8[1] |
Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| 14i | PC-3 | Prostate Cancer | 4.8[1] |
| 14i | MGC-803 | Gastric Cancer | 7.0[1] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for the key experiments.
References
2,3-Diphenylpyrazine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 2,3-diphenylpyrazine. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide also furnishes detailed experimental protocols for determining these critical physicochemical properties. These methodologies are based on established principles and regulatory guidelines to assist researchers in generating reliable data for drug discovery and development applications.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the design of solubility and stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 232.29 g/mol | --INVALID-LINK-- |
| Appearance | Light brown crystalline solid | --INVALID-LINK-- |
| Melting Point | 119-122 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Predicted Water Solubility | 0.02 g/L | --INVALID-LINK-- |
| Experimental Aqueous Solubility | 21.5 µg/mL (at pH 7.4) | --INVALID-LINK--[1] |
Solubility Data and Determination Protocols
Currently, there is a significant lack of published quantitative solubility data for this compound in common organic solvents. The available data is summarized in Table 2. To address this gap, detailed protocols for determining both kinetic and thermodynamic solubility are provided below.
Table 2: Quantitative Solubility of this compound
| Solvent System | Temperature | Solubility | Method | Source |
| Aqueous Buffer (pH 7.4) | Not Specified | 21.5 µg/mL | Experimental | --INVALID-LINK--[1] |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for its determination.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Caption: Workflow for a Forced Degradation Study.
Analytical Methodologies
A validated stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound.
Recommended HPLC Method Parameters (Starting Point)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Conclusion
While there is a notable absence of comprehensive solubility and stability data for this compound in the public domain, this technical guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols for thermodynamic solubility determination and forced degradation studies, along with the recommended analytical methodology, offer a clear path forward for the physicochemical characterization of this compound. The generation of such data will be invaluable for its potential development as a pharmaceutical agent.
References
An In-Depth Technical Guide to 2,3-Diphenylpyrazine: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of 2,3-diphenylpyrazine. It includes detailed experimental protocols for key synthetic routes, quantitative data for the synthesized compounds, and an examination of its contemporary applications in drug discovery, with a focus on its role as an inhibitor of the Skp2 signaling pathway.
Discovery and Early Synthesis
The first documented synthesis of this compound was reported by A.T. Mason in 1889. The foundational method involved the condensation reaction of benzil with ethylenediamine. This straightforward approach laid the groundwork for the synthesis of a wide array of substituted pyrazines in the years to come.
The Mason Synthesis (1889)
The inaugural synthesis of this compound was achieved through the reaction of benzil and ethylenediamine. While the original publication from 1889 lacks the detailed experimental procedures common in modern chemical literature, the fundamental transformation is a condensation reaction.
Experimental Protocol:
A detailed protocol from the era of the initial discovery is not available. However, based on the chemical transformation, a representative procedure would involve the reaction of equimolar amounts of benzil and ethylenediamine in a suitable solvent, likely with heating to drive the condensation and subsequent oxidation to the aromatic pyrazine ring.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from the foundational condensation method to more refined and efficient protocols. This progression reflects the broader advancements in synthetic organic chemistry, including the introduction of new reagents, catalysts, and reaction conditions that offer improved yields, purity, and sustainability.
One-Pot Catalytic Synthesis
A significant advancement in the synthesis of this compound is the development of one-pot procedures that combine condensation and oxidation steps, often with the aid of a catalyst. These methods offer improved efficiency and reduced workup requirements compared to earlier multi-step approaches.
Experimental Protocol: One-Pot Synthesis via Condensation and Aromatization
In a representative one-pot procedure, 2 mmol of recrystallized benzil is dissolved in 3 ml of aqueous methanol in a 50 ml round-bottom flask and stirred to achieve a homogeneous solution.[1][2] To this solution, 2 mmol of ethylenediamine and a catalytic amount of potassium tert-butoxide (10 mg or 0.08 mmol) are added.[1][2] The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).[1][2] Upon completion, the methanol is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[1][2]
Experimental Workflow: One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of this compound.
Quantitative Data
The physical and spectroscopic properties of this compound are well-characterized.
| Property | Value |
| Molecular Formula | C₁₆H₁₂N₂ |
| Molecular Weight | 232.28 g/mol |
| Melting Point | 119-122 °C |
| Appearance | Cream to brown crystalline powder |
| ¹H NMR (CDCl₃, 300MHz) | δ 7.14-7.25 (m, 5H), 7.37-7.44 (m, 5H), 8.52 (s, 2H) |
| ¹³C NMR (CDCl₃, 75MHz) | δ 128.1, 128.2, 128.5, 129.5, 138.5, 141.9, 152.6 |
Contemporary Applications in Drug Discovery: Skp2 Inhibition
In recent years, derivatives of this compound have emerged as potent inhibitors of S-phase kinase-associated protein 2 (Skp2). Skp2 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a critical role in cell cycle regulation through the targeted degradation of cell cycle inhibitors, most notably p27Kip1. Overexpression of Skp2 is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.
The Skp2-Cks1 Signaling Pathway and its Inhibition
The SCF-Skp2 complex, in conjunction with its co-factor Cks1, recognizes and ubiquitinates phosphorylated p27, targeting it for proteasomal degradation. This degradation allows for the activation of cyclin-dependent kinases (CDKs), which in turn promotes cell cycle progression from the G1 to the S phase. By inhibiting the interaction between Skp2 and Cks1, this compound-based inhibitors prevent the ubiquitination and subsequent degradation of p27. The resulting accumulation of p27 leads to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.
Signaling Pathway of Skp2 Inhibition by this compound Derivatives
Caption: Inhibition of the Skp2-Cks1 pathway by this compound derivatives.
References
Theoretical Insights into 2,3-Diphenylpyrazine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical studies on 2,3-diphenylpyrazine, a heterocyclic aromatic compound that serves as a core scaffold in various research domains, including medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's structural, electronic, and vibrational properties as elucidated by computational methods.
Introduction
This compound is a nitrogen-containing heterocyclic compound with a pyrazine ring substituted with two phenyl groups. Its derivatives have garnered significant attention, particularly as potential therapeutic agents. Notably, certain 2,3-diarylpyrazine derivatives have been identified as potent inhibitors of S-phase kinase-associated protein 2 (Skp2), a key component of the SCF E3 ubiquitin ligase complex involved in cell cycle regulation and the progression of various human malignancies. Understanding the fundamental theoretical characteristics of the this compound core is crucial for the rational design and development of novel derivatives with enhanced biological activity and desired physicochemical properties.
Computational Methodology
The theoretical data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations, a robust computational method for investigating the electronic structure of many-body systems.
Experimental Protocol: DFT Calculations
A typical computational protocol for the theoretical analysis of this compound and its derivatives involves the following steps:
-
Molecular Structure Input: The initial molecular structure of this compound is constructed using a molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, which combines the accuracy of ab initio methods with the efficiency of DFT. A common basis set employed for such calculations is 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
-
Electronic Property Analysis: The optimized geometry is used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
-
Molecular Orbital Visualization: The frontier molecular orbitals (HOMO and LUMO) are visualized to understand the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
A generalized workflow for these computational studies is depicted below.
Theoretical Data Summary
Molecular Geometry (Optimized)
The optimized molecular geometry provides the most stable three-dimensional arrangement of atoms in the molecule. Key bond lengths and angles determine the molecule's overall shape and steric properties.
Table 1: Selected Optimized Geometrical Parameters for a Pyrazine Derivative (H4TTP)
| Parameter | Bond/Angle | Value |
| Bond Length | C-C (pyrazine ring) | 1.46 Å |
| C-N (pyrazine ring) | 1.33 Å | |
| C-C (pyrazine to tetrazole) | 1.48 Å | |
| Bond Angle | N-C-C (pyrazine ring) | 122.5° |
| C-N-C (pyrazine ring) | 115.0° |
Note: Data presented is for 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine as a representative example.[1]
Vibrational Frequencies
Vibrational frequency analysis predicts the characteristic infrared (IR) absorption bands of a molecule. These frequencies correspond to the different modes of vibration, such as stretching and bending of chemical bonds.
Table 2: Calculated Vibrational Frequencies for a Pyrazine Derivative (H4TTP)
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3500 - 3300 | Stretching of N-H bonds in tetrazole rings |
| C-H stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the pyrazine ring |
| C=N stretch | 1600 - 1500 | Stretching of C=N bonds in pyrazine and tetrazole rings |
| C-C stretch | 1500 - 1400 | Stretching of C-C bonds in the pyrazine ring |
| Ring deformation | 1000 - 600 | In-plane and out-of-plane bending of the rings |
Note: Data presented is for 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine as a representative example and values are approximate ranges.
Electronic Properties
The electronic properties, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between them is the HOMO-LUMO gap.
Table 3: Calculated Electronic Properties for a Pyrazine Derivative (H4TTP)
| Property | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.0 |
| HOMO-LUMO Gap | 4.5 |
Note: Data presented is for 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine as a representative example.[1] The HOMO of H4TTP is distributed on the pyrazine and tetrazole rings, while the LUMO is mainly distributed on the pyrazine ring with a small contribution from the tetrazole ring.[1]
Relevance to Drug Development: The Skp2 Signaling Pathway
Derivatives of this compound have shown promise as inhibitors of Skp2, a protein that plays a critical role in the cell cycle by targeting tumor suppressor proteins for degradation. The Skp2-Cks1 interaction is a key target for cancer therapy. By inhibiting this interaction, this compound derivatives can prevent the degradation of cell cycle inhibitors like p27, leading to cell cycle arrest and apoptosis in cancer cells.
The Skp2 signaling pathway is a complex cascade of events. Key mitogenic signaling pathways such as Notch and PI3K/Akt converge on Skp2, modulating its expression. Skp2 is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which is responsible for the ubiquitination of target proteins, marking them for proteasomal degradation. A simplified representation of the Skp2-p27 axis is shown below.
Conclusion
Theoretical studies provide invaluable insights into the intrinsic properties of this compound, a scaffold of significant interest in medicinal chemistry. While a complete set of theoretical data for the parent molecule requires further dedicated computational studies, the analysis of related derivatives demonstrates the power of DFT in predicting molecular geometry, vibrational spectra, and electronic characteristics. This theoretical framework, coupled with an understanding of relevant biological pathways such as the Skp2 signaling cascade, is instrumental for the future design of novel and more effective therapeutic agents.
References
The Ascendant Role of 2,3-Diphenylpyrazine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-diphenylpyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of potent modulators of various biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a particular focus on their burgeoning role as anticancer agents.
Introduction to the this compound Core
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a common motif in numerous biologically active compounds. The substitution of two phenyl groups at the 2 and 3 positions imparts a unique three-dimensional conformation and electronic properties to the this compound core, making it an attractive starting point for the design of novel therapeutics. This core structure has been extensively modified to generate libraries of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiplatelet aggregation properties.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the condensation of an α-dicarbonyl compound, such as benzil, with a 1,2-diamine.
General Experimental Protocol: Synthesis of this compound
A widely employed method for the synthesis of this compound involves the reaction of benzil with ethylenediamine.
Materials:
-
Benzil
-
Ethylenediamine
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve benzil in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Add ethylenediamine to the solution. The molar ratio of benzil to ethylenediamine is typically 1:1.
-
The reaction mixture is then heated to reflux for a specified period, typically ranging from a few hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield pure this compound.
Synthesis of Functionalized Derivatives
The synthesis of functionalized this compound derivatives often starts from a pre-functionalized precursor or involves the modification of the parent this compound core. For instance, the synthesis of 5-chloro-2,3-diphenylpyrazine, a key intermediate for further derivatization, can be achieved from 2,3-diphenyl-5-hydroxypyrazine.[1] A general multi-step synthesis for a specific diphenylpyrazine derivative is outlined in a patent, starting from benzil and glycyl to produce a hydroxylated intermediate, which is then halogenated and further substituted.[1]
Anticancer Activity: Targeting the Ubiquitin-Proteasome System
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. A primary mechanism of action for their antitumor activity is the inhibition of the S-phase kinase-associated protein 2 (Skp2).[2][3][4]
Mechanism of Action: Inhibition of the Skp2-Cks1 Interaction
Skp2 is a critical component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex, which plays a crucial role in cell cycle regulation by targeting specific proteins for degradation via the ubiquitin-proteasome system.[2] Skp2's activity is dependent on its interaction with its accessory protein, Cks1. This interaction is essential for the recognition and subsequent ubiquitination of key cell cycle regulators, such as the cyclin-dependent kinase inhibitor p27Kip1. In many cancers, Skp2 is overexpressed, leading to increased degradation of p27Kip1 and uncontrolled cell proliferation.
This compound derivatives have been identified as inhibitors of the Skp2-Cks1 protein-protein interaction.[2][3][4] By disrupting this interaction, these compounds prevent the recruitment of p27Kip1 to the SCF-Skp2 complex, thereby stabilizing p27Kip1 levels. The accumulation of p27Kip1 leads to cell cycle arrest and the inhibition of tumor growth.
Caption: Signaling pathway of Skp2-mediated p27 degradation and its inhibition by this compound derivatives.
Quantitative Data: In Vitro Activity
The anticancer potency of this compound derivatives has been quantified through various in vitro assays. The inhibitory activity against the Skp2-Cks1 interaction is often determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, while the cytotoxic effects on cancer cell lines are typically measured by MTT or similar cell viability assays.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 14i | Skp2-Cks1 Interaction | 2.8 | [2][3][4] |
| PC-3 (Prostate Cancer) | 4.8 | [2][3][4] | |
| MGC-803 (Gastric Cancer) | 7.0 | [2][3][4] | |
| 11a (Hit Compound) | Skp2-Cks1 Interaction | 42.8 | |
| 14ag | Skp2-Cks1 Interaction | 0.56 | |
| 10h | Skp2-Cks1 Interaction | 0.38 | [5] |
| NCl-H1299 (Lung Cancer) | - | [5] | |
| KYSE-510 (Esophageal Cancer) | - | [5] |
Experimental Protocol: HTRF Assay for Skp2-Cks1 Interaction
This protocol outlines the general steps for a high-throughput screening assay to identify inhibitors of the Skp2-Cks1 interaction using HTRF technology.
Materials:
-
Recombinant GST-tagged Skp2/Skp1 complex
-
Recombinant His-tagged Cks1
-
Anti-GST-Europium Cryptate (donor)
-
Anti-His-d2 (acceptor)
-
Assay buffer
-
384-well microplates
-
Test compounds (this compound derivatives)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the GST-Skp2/Skp1 complex and His-Cks1 to the wells.
-
Incubate the mixture for a defined period at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add the HTRF detection reagents (anti-GST-Europium Cryptate and anti-His-d2).
-
Incubate for another period to allow for the binding of the detection antibodies.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Cryptate) and 665 nm (d2).
-
The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the extent of the Skp2-Cks1 interaction. A decrease in the HTRF ratio indicates inhibition.
-
IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Other Therapeutic Applications
Beyond their anticancer properties, this compound derivatives have shown promise in other therapeutic areas.
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal activities of pyrazine derivatives. For instance, certain 2,3-dihydropyrazine derivatives have been screened for their in vitro activity against bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus flavus.[6] Structure-activity relationship studies have indicated that the nature and position of substituents on the phenyl rings significantly influence the antimicrobial potency.[6]
Platelet Aggregation Inhibition
Derivatives of this compound have also been investigated for their ability to inhibit platelet aggregation. One study evaluated 2,3-diphenyl-5-ethoxypyrazine and found it to exhibit significant inhibitory activity against arachidonic acid-induced aggregation of rabbit blood platelets.[7][8] Further synthesis and evaluation of related compounds, such as 6-isopropoxy-2,3-bis(4-methoxyphenyl)-pyrazine, led to the identification of even more potent inhibitors.[7]
Experimental Workflow for Drug Discovery
The discovery and development of novel this compound-based therapeutic agents typically follow a structured workflow.
Caption: A typical experimental workflow for the discovery and development of this compound-based drugs.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The success of its derivatives as potent and selective inhibitors of the Skp2-Cks1 interaction underscores their potential in cancer therapy. Furthermore, the documented antimicrobial and antiplatelet aggregation activities suggest that the therapeutic applications of this versatile core are far from fully explored. Future research in this area will likely focus on the continued optimization of the existing lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, as well as the exploration of novel biological targets for this promising class of molecules. The systematic application of structure-based drug design and combinatorial chemistry approaches will undoubtedly accelerate the journey of this compound derivatives from the laboratory to the clinic.
References
- 1. CN112939877A - Synthesis method of diphenylpyrazine derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular hybridization strategy - discovery of 2,3-diarylpyrazine derivatives as potent Skp2 inhibitors with improved anti-tumor activity and enhanced cisplatin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Studies on as-triazine derivatives. XIX. Synthesis of 2,3-diarylpyrazine 2,3-diarylpyridine derivatives as blood platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Core Photophysical Properties of 2,3-Diphenylpyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental photophysical properties of the 2,3-diphenylpyrazine core structure. While specific quantitative data for the parent this compound is limited in published literature, this document aggregates data from closely related derivatives to illustrate the characteristic behaviors of this important fluorophore. Detailed experimental protocols for key photophysical measurements are also provided to enable researchers to characterize this and similar compounds.
Photophysical Properties of Diphenylpyrazine Derivatives
The photophysical properties of pyrazine derivatives are of significant interest due to their applications in materials science and drug discovery. The pyrazine ring acts as an electron-withdrawing group, and its combination with electron-donating phenyl rings gives rise to interesting electronic transitions.[1] The photophysical characteristics are highly dependent on the solvent environment and the nature of substituents on the phenyl rings.
Absorption and Emission Characteristics
Derivatives of this compound typically exhibit absorption maxima in the UV-to-visible region, corresponding to π-π* and n-π* electronic transitions. Intramolecular charge transfer (ICT) from the donor moieties to the pyrazine core is a common feature in these types of molecules.[2][3] The emission properties are often sensitive to solvent polarity, a phenomenon known as solvatochromism.[3][4] In many cases, these compounds are more emissive in nonpolar solvents, with quantum yields decreasing in more polar environments.[2]
Table 1: Absorption and Emission Data for Representative Diphenylpyrazine Derivatives in Various Solvents
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| (D-π-)2A pyrazine derivative | Toluene | 401 | 480 | 4280 |
| (D-π-)2A pyrazine derivative | 1,4-Dioxane | 402 | 495 | 4960 |
| (D-π-)2A pyrazine derivative | Tetrahydrofuran | 403 | 513 | 5580 |
| (D-π-)2A pyrazine derivative | Dichloromethane | 404 | 536 | 6470 |
| (D-π-)2A pyrazine derivative | Acetonitrile | 402 | 550 | 7110 |
Data extracted from studies on donor-acceptor pyrazine derivatives to illustrate typical solvatochromic behavior.[4][5]
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process.[6] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8] For many pyrazine-based fluorophores, the quantum yield is influenced by factors such as solvent polarity and the presence of quenching species. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.
Table 2: Fluorescence Quantum Yield and Lifetime Data for a Representative Pyrazine Derivative
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |
| (D-π-)2A pyrazine derivative | Toluene | 0.58 | - |
| (D-π-)2A pyrazine derivative | 1,4-Dioxane | 0.43 | - |
| (D-π-)2A pyrazine derivative | Tetrahydrofuran | 0.25 | - |
| (D-π-)2A pyrazine derivative | Dichloromethane | 0.08 | - |
| (D-π-)2A pyrazine derivative | Acetonitrile | 0.03 | - |
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is essential for the evaluation of fluorescent compounds. The following sections detail the standard methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λmax) and the molar absorption coefficients (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade). From the stock solution, prepare a series of dilutions of known concentrations in the same solvent.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectra of each of the diluted solutions over the desired wavelength range. The absorbance should ideally be in the range of 0.1 to 1.0 for accurate measurements.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum emission (λem) and the integrated fluorescence intensity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Record the emission spectrum by exciting the sample at its absorption maximum (λmax).
-
Record an excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation monochromator.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
Integrate the area under the corrected emission spectrum to obtain the integrated fluorescence intensity.
-
Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (ΦF) of a sample relative to a known standard.[10]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[11]
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.[9]
-
Measurement:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of the resulting straight line is proportional to the quantum yield.
-
The quantum yield of the sample (ΦS) can be calculated using the following equation: ΦS = ΦR * (mS / mR) * (nS2 / nR2) where ΦR is the quantum yield of the reference, mS and mR are the slopes of the plots for the sample and reference, and nS and nR are the refractive indices of the sample and reference solutions, respectively.[10]
-
Time-Resolved Fluorescence Spectroscopy (Lifetime Measurement)
Objective: To measure the fluorescence lifetime (τF) of the excited state.
Methodology:
-
Instrumentation: Use a time-correlated single photon counting (TCSPC) system.[12][13] This typically consists of a pulsed light source (e.g., a laser or a light-emitting diode), a sample holder, a fast photodetector, and timing electronics.[14]
-
Measurement:
-
Excite the sample with short pulses of light.
-
The detector measures the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I0 * exp(-t/τF) where I0 is the intensity at time zero and τF is the fluorescence lifetime.
-
Visualizations
Photophysical Processes
The following diagram illustrates the key photophysical processes that a molecule like this compound can undergo upon excitation.
Caption: Jablonski diagram illustrating electronic transitions.
Experimental Workflow for Photophysical Characterization
The logical flow for characterizing the fundamental photophysical properties of a compound like this compound is depicted below.
Caption: Workflow for photophysical characterization.
Application in Drug Discovery
While specific signaling pathways for this compound are not well-defined, its core structure is relevant in medicinal chemistry. The following diagram illustrates a generalized workflow for the development of a pyrazine-based therapeutic agent.
Caption: Generalized drug discovery and development workflow.
References
- 1. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03365E [pubs.rsc.org]
- 2. Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jasco-global.com [jasco-global.com]
- 9. static.horiba.com [static.horiba.com]
- 10. edinst.com [edinst.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. bmglabtech.com [bmglabtech.com]
- 13. ias.ac.in [ias.ac.in]
- 14. biorxiv.org [biorxiv.org]
A Technical Guide to Pyrazine-Based Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of pyrazine-based heterocyclic compounds, covering their fundamental chemical properties, synthesis, and critical role in modern medicinal chemistry. It details established experimental protocols for their synthesis and analysis and visualizes key concepts, including reaction workflows and their impact on cellular signaling pathways.
The Pyrazine Core: Structure and Properties
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[1][2][3] This 1,4-diazine structure imparts unique electronic and physical properties that make it a valuable scaffold in drug design. The presence of two electronegative nitrogen atoms makes the pyrazine ring electron-deficient, which influences its reactivity and intermolecular interactions.[1][4] Structurally, it is a planar hexagon, and while it possesses aromatic stability, it is less basic than other diazines like pyridine and pyrimidine.[1][5][6]
The pyrazine scaffold is considered a "privileged structure" in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, frequently interacting with amino acid residues in the hinge region of kinase proteins, a common target in oncology.[5] Furthermore, its rigid, planar structure provides a reliable anchor for orienting substituents to interact with biological targets.
Physicochemical Properties of Pyrazine
The fundamental properties of the parent pyrazine molecule are summarized below. These values can change significantly with the addition of various functional groups.
| Property | Value | Reference |
| Chemical Formula | C₄H₄N₂ | [6] |
| Molar Mass | 80.09 g/mol | [6] |
| Appearance | White crystalline or wax-like solid | [6] |
| Melting Point | 52 °C (126 °F) | [6] |
| Boiling Point | 115 °C (239 °F) | [6] |
| Density | 1.031 g/cm³ | [6] |
| Solubility in Water | Soluble | [6][7] |
| pKa (of conjugate acid) | 0.37 - 0.65 | [1][6] |
Synthesis of Pyrazine Derivatives
The synthesis of pyrazine and its derivatives has a long history, with several classical methods still in use.[6] A predominant strategy involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.[8] Variations of this approach, such as the Gutknecht pyrazine synthesis, rely on the self-condensation of α-amino ketones, which are often generated in-situ.[6][9]
Caption: General workflow for the synthesis of substituted pyrazines.
Detailed Experimental Protocol: Gutknecht Synthesis
This protocol describes a representative Gutknecht synthesis, which involves the self-condensation of an α-amino ketone to form a dihydropyrazine, followed by oxidation.[9]
Objective: To synthesize 2,5-diphenylpyrazine from α-aminoacetophenone.
Materials:
-
2-Chloroacetophenone
-
Ethanol
-
Ammonia solution (aqueous)
-
Copper(II) sulfate (or access to an air bubbling line)
-
Suitable organic solvent for extraction (e.g., Dichloromethane)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of α-Aminoacetophenone (In-situ):
-
Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an excess of aqueous ammonia solution to the flask while stirring at room temperature. The reaction is typically exothermic.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step forms the α-amino ketone.[9]
-
-
Self-Condensation to Dihydropyrazine:
-
Upon formation, the α-aminoacetophenone will begin to spontaneously condense with itself in the reaction mixture.[9]
-
Gently heat the mixture under reflux to drive the condensation to completion, forming the intermediate 2,5-dihydro-2,5-diphenylpyrazine.
-
-
Oxidation to Pyrazine:
-
To the solution containing the dihydropyrazine intermediate, add an oxidizing agent. Two common methods are:
-
Air Oxidation: Bubble air through the gently heated solution for several hours.[9]
-
Chemical Oxidation: Add a solution of copper(II) sulfate and heat the mixture.
-
-
The completion of the oxidation is indicated by a color change and can be confirmed by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration.
-
If the product remains in solution, neutralize the mixture with a suitable acid or base.
-
Perform a liquid-liquid extraction using an organic solvent like dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2,5-diphenylpyrazine by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
-
Role in Medicinal Chemistry and Drug Development
Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, diuretic, and antidiabetic properties.[1][2][3][10] This versatility has led to the development of several FDA-approved drugs containing the pyrazine core.
Marketed Drugs Containing a Pyrazine Moiety
The table below lists several prominent drugs where the pyrazine ring is a key structural component.
| Drug Name | Brand Name | Therapeutic Class | Mechanism of Action |
| Pyrazinamide | - | Antitubercular Agent | Pro-drug converted to pyrazinoic acid, which disrupts membrane potential and fatty acid synthesis in Mycobacterium tuberculosis.[11] |
| Glipizide | Glucotrol | Antidiabetic (Sulfonylurea) | Blocks ATP-sensitive potassium channels in pancreatic β-cells, stimulating insulin secretion.[5] |
| Bortezomib | Velcade | Anticancer (Proteasome Inhibitor) | Reversibly inhibits the 26S proteasome, disrupting protein degradation pathways essential for cancer cell survival.[5] |
| Varenicline | Chantix | Smoking Cessation Agent | Partial agonist of the α4β2 nicotinic acetylcholine receptor, reducing cravings and withdrawal symptoms. |
| Telaprevir | Incivek | Antiviral (HCV Protease Inhibitor) | Covalently and reversibly inhibits the HCV NS3/4A serine protease, preventing viral replication.[5] |
| Selexipag | Uptravi | Vasodilator | Agonist of the prostacyclin (IP) receptor, used for treating pulmonary arterial hypertension.[5] |
| Acipimox | Olbetam | Antilipemic Agent | Nicotinic acid derivative that reduces circulating free fatty acids. |
Mechanism of Action and Key Signaling Pathways
A primary mechanism through which pyrazine-based compounds exert their therapeutic effects, particularly in oncology, is through the inhibition of protein kinases.[11] Kinases are crucial enzymes that regulate cellular signaling pathways controlling cell growth, proliferation, and survival. Pyrazine derivatives have been designed to target various kinases, including VEGFR-2, c-Met, and Janus kinases (JAKs).[11]
A notable example is the inhibition of the RAS-ERK signaling pathway , which is frequently hyperactivated in many cancers. The protein tyrosine phosphatase SHP2 is a critical node in this pathway, and its inhibition is a key therapeutic strategy. Pyrazine-based allosteric inhibitors have been developed to target SHP2, preventing it from activating RAS and thereby blocking downstream ERK signaling, which ultimately inhibits cancer cell proliferation and survival.[12]
Caption: Inhibition of the RAS-ERK pathway by a pyrazine-based SHP2 inhibitor.
Experimental Analysis and Characterization
The structural elucidation and quantification of pyrazine compounds rely on standard analytical techniques. Due to their common role as flavor and aroma compounds, many pyrazines are volatile, making gas chromatography a particularly suitable method.[6]
Key Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and highly sensitive method for the separation and identification of volatile pyrazines. The sample is vaporized, separated on a GC column based on retention time, and then fragmented and detected by a mass spectrometer, providing a unique mass spectrum for identification.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation of less volatile or thermally labile pyrazine derivatives. It separates compounds based on their interaction with a stationary phase while being carried by a liquid mobile phase.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural characterization of novel pyrazine compounds, providing detailed information about the chemical environment of each atom in the molecule.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Detailed Experimental Protocol: GC-MS Analysis of Volatile Pyrazines
This protocol outlines a method for the analysis of volatile pyrazines in a sample matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[15]
Objective: To identify and quantify volatile pyrazine compounds in a given sample (e.g., food product, reaction mixture).
Materials and Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)
-
Headspace vials (e.g., 20 mL) with caps and septa
-
Heating block or water bath with temperature control
-
Sodium chloride (NaCl)
-
Internal standard solution (e.g., a deuterated pyrazine analog)
-
Sample to be analyzed
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure a defined amount of the sample (e.g., 5 g) into a headspace vial.
-
Add a saturated solution of NaCl (or solid NaCl, e.g., 4g) to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.[15]
-
Spike the sample with a known amount of the internal standard for quantification purposes.
-
Immediately seal the vial with a cap and septum.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 50-60 °C) for an equilibration period (e.g., 15 minutes).
-
After equilibration, expose the SPME fiber to the headspace above the sample for a defined adsorption time (e.g., 30-40 minutes) at the same temperature.[15] The volatile pyrazines will adsorb onto the fiber coating.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The high temperature of the port (e.g., 250 °C) will cause the adsorbed pyrazines to thermally desorb onto the GC column.
-
Start the GC-MS run. The GC will separate the compounds based on their boiling points and polarity. A typical temperature program might be: hold at 40 °C for 2 min, then ramp to 240 °C at 5 °C/min.
-
The separated compounds elute from the column and enter the mass spectrometer, where they are ionized and fragmented. The MS scans a mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the pyrazine compounds by comparing their retention times and mass spectra to those of known reference standards or by searching a spectral library (e.g., NIST).
-
Quantify the identified pyrazines by comparing their peak areas to the peak area of the internal standard.
-
Typical Analytical Data
The following table provides an example of the kind of data obtained from the characterization of a simple pyrazine derivative.
| Analytical Technique | Expected Observations for 2-Methylpyrazine |
| ¹H NMR (in CDCl₃) | δ ~2.5 ppm (singlet, 3H, -CH₃), δ ~8.3-8.5 ppm (multiplets, 3H, aromatic protons) |
| ¹³C NMR (in CDCl₃) | δ ~21 ppm (-CH₃), δ ~142-152 ppm (aromatic carbons) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 94. Key fragments may include loss of HCN (m/z = 67) or methyl radical. |
| FTIR (cm⁻¹) | ~3050 (aromatic C-H stretch), ~1580, 1480 (C=C/C=N ring stretch), ~2950 (aliphatic C-H stretch) |
Conclusion
Pyrazine-based heterocyclic compounds represent a cornerstone of modern medicinal chemistry. Their unique electronic properties, structural rigidity, and capacity for specific intermolecular interactions make them an exceptionally versatile scaffold for drug design. From established drugs for tuberculosis and diabetes to cutting-edge kinase inhibitors in oncology, the pyrazine core continues to demonstrate its profound therapeutic potential. A thorough understanding of its synthesis, functionalization, and analytical characterization is essential for researchers aiming to harness this powerful chemical entity for the development of next-generation therapeutics.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijbpas.com [ijbpas.com]
- 4. myuchem.com [myuchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Pyrazine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. biosynce.com [biosynce.com]
- 14. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 15. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
2,3-Diphenylpyrazine: A Versatile Scaffold for Pharmacological Innovation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 2,3-diphenylpyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential. Its rigid, planar structure, coupled with the capacity for substitution at various positions, allows for the fine-tuning of physicochemical and biological properties, making it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological landscape of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anti-platelet activities. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area.
Anticancer Activity: Targeting the Skp2-Cks1 Interaction
A significant body of research has focused on the development of this compound derivatives as potent inhibitors of S-phase kinase-associated protein 2 (Skp2), a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2][3][4][5] Skp2 is frequently overexpressed in various human cancers and plays a crucial role in cell cycle progression by targeting tumor suppressor proteins, such as p27Kip1, for ubiquitination and subsequent proteasomal degradation.[1][4] By inhibiting the interaction between Skp2 and its essential cofactor, Cks1, these compounds can stabilize p27 levels, leading to cell cycle arrest and apoptosis in cancer cells.[6][7][8]
Quantitative Data: In Vitro Efficacy of this compound Derivatives
The following table summarizes the in vitro activity of representative this compound derivatives against the Skp2-Cks1 interaction and various cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 14i | Skp2-Cks1 Interaction | 2.8 | [1][2][3][4][9][10] |
| PC-3 (Prostate Cancer) | 4.8 | [1][2][3][4][9][10] | |
| MGC-803 (Gastric Cancer) | 7.0 | [1][2][3][4][9][10] | |
| 10h | Skp2-Cks1 Interaction | 0.38 | [5] |
| NCl-H1299 (Lung Cancer) | - | [5] | |
| KYSE-510 (Esophageal Cancer) | - | [5] |
Signaling Pathway Diagram
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Skp2-Cks1 Interaction [6][8][11][12]
This assay is designed to quantify the interaction between Skp2 and Cks1 and to screen for inhibitory compounds.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.05% BSA, 0.02% Tween-20.
-
GST-tagged Skp2/Skp1 complex and His6-tagged Cks1 proteins are expressed and purified.
-
Anti-GST-Europium cryptate and anti-His6-d2 acceptor beads are used for detection.
-
-
Assay Procedure:
-
The assay is performed in a 384-well plate with a final volume of 20 µL.
-
Add 5 µL of GST-Skp2/Skp1 and 5 µL of His6-Cks1 to each well and incubate for 20 minutes at room temperature.
-
For inhibitor screening, pre-incubate GST-Skp2/Skp1 with the test compound for 10 minutes before adding His6-Cks1.
-
Add 5 µL of anti-GST-Europium cryptate beads and 5 µL of anti-His6-d2 acceptor beads.
-
Incubate the plate for 90 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader with excitation at 337 nm and emission at 620 nm (cryptate) and 665 nm (d2).
-
The HTRF ratio (665 nm / 620 nm) is proportional to the extent of the Skp2-Cks1 interaction.
-
MTT Cell Viability Assay
This colorimetric assay assesses the effect of compounds on cell proliferation and viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., PC-3, MGC-803) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Antimicrobial Activity
Derivatives of the pyrazine scaffold have also demonstrated promising activity against a range of microbial pathogens.[13][14] The mechanism of action is thought to involve the disruption of essential cellular processes in bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table presents the MIC values of select pyrazine derivatives against various microbial strains.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 2,3-diphenylquinoxaline 1,4-di-N-oxides | Candida albicans | - (Zone of Inhibition) | [13] |
| Saccharomyces cerevisiae | - (Zone of Inhibition) | [13] | |
| Pyrazine Carboxamides | Escherichia coli | 6.25 - >100 | [15][16] |
| Staphylococcus aureus | 3.125 - >100 | [15][16] | |
| Pseudomonas aeruginosa | 12.5 - >100 | [15][16] | |
| Bacillus subtilis | 6.25 - >100 | [15][16] |
Experimental Workflow Diagram
Experimental Protocols
Broth Microdilution Method for MIC Determination [15][17][18]
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
Anti-inflammatory and Anti-platelet Activity
The this compound scaffold has also been explored for its potential anti-inflammatory and anti-platelet aggregation properties.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats [1][2][3][19][20]
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Preparation:
-
Use male Wistar rats (180-220 g).
-
Fast the animals overnight with free access to water.
-
-
Compound Administration:
-
Administer the test compound (e.g., 2,3-diphenyl-5-ethoxypyrazine) orally or intraperitoneally at a specific dose.
-
Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
-
Induction of Inflammation:
-
After a set time (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
-
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages [21][22][23][24][25]
This in vitro assay assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture:
-
Culture macrophage cell lines (e.g., RAW 264.7) in appropriate medium.
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.
-
Arachidonic Acid-Induced Platelet Aggregation [26][27][28][29][30]
This in vitro assay evaluates the inhibitory effect of compounds on platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect fresh human blood in tubes containing an anticoagulant (e.g., sodium citrate).
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to measure light transmission through the PRP sample.
-
Add the test compound to the PRP and incubate for a short period.
-
Induce platelet aggregation by adding arachidonic acid.
-
Monitor the change in light transmission, which corresponds to the degree of platelet aggregation.
-
Synthesis of the this compound Scaffold
The this compound core is typically synthesized through the condensation of a 1,2-dicarbonyl compound, such as benzil, with a 1,2-diamine.[31][32][33][34][35][36]
General Synthesis Workflow
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
Reaction Conditions:
-
The reaction can be carried out at room temperature or with heating (reflux), depending on the reactivity of the starting materials.[33]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[31]
-
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new pharmacological agents. Its demonstrated efficacy in targeting key proteins involved in cancer, microbial infections, and inflammatory processes underscores its therapeutic potential. The synthetic accessibility of this core structure allows for extensive structural modifications, enabling the optimization of activity, selectivity, and pharmacokinetic properties. This technical guide provides a solid foundation of data and experimental methodologies to empower researchers and drug development professionals to further explore and exploit the rich pharmacological opportunities offered by the this compound scaffold. Future investigations into novel derivatives and their mechanisms of action are warranted to unlock the full therapeutic potential of this remarkable chemical entity.
References
- 1. inotiv.com [inotiv.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular hybridization strategy - discovery of 2,3-diarylpyrazine derivatives as potent Skp2 inhibitors with improved anti-tumor activity and enhanced cisplatin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 [ouci.dntb.gov.ua]
- 8. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent SâPhase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 10. Item - Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent SâPhase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - figshare - Figshare [figshare.com]
- 11. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]
- 25. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 26. coachrom.com [coachrom.com]
- 27. helena.com [helena.com]
- 28. biodatacorp.com [biodatacorp.com]
- 29. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
- 32. CN112939877A - Synthesis method of diphenylpyrazine derivative - Google Patents [patents.google.com]
- 33. ijiset.com [ijiset.com]
- 34. researchgate.net [researchgate.net]
- 35. semanticscholar.org [semanticscholar.org]
- 36. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 2,3-Diphenylpyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Diphenylpyrazine is a heterocyclic aromatic compound with a pyrazine core substituted with two phenyl groups. This structural motif is of significant interest in medicinal chemistry and materials science. In the realm of drug development, this compound derivatives have emerged as potent inhibitors of S-phase kinase-associated protein 2 (Skp2), a key component of the SCF E3 ubiquitin ligase complex that plays a crucial role in cell cycle progression and is often overexpressed in various cancers.[1][2][3] Accurate and robust analytical methods are therefore essential for the unambiguous characterization, purity assessment, and quantitative analysis of this compound in various research and development settings.
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography. Detailed experimental protocols and expected data are presented to facilitate the replication of these methods in a laboratory setting.
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
2.1.1. Quantitative Data Summary
| Technique | Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Assignment |
| ¹H NMR | ¹H | CDCl₃ | 9.06 | s | 2H (Pyrazine ring) |
| 8.05 | d, J = 7.2 | 4H (ortho-H of Phenyl rings) | |||
| 7.46-7.53 | m | 6H (meta- & para-H of Phenyl rings) | |||
| ¹³C NMR | ¹³C | CDCl₃ | 150.7 | - | C=N (Pyrazine ring) |
| 141.2 | - | C-H (Pyrazine ring) | |||
| 136.3 | - | Quaternary C (Phenyl rings) | |||
| 129.7 | - | C-H (Phenyl rings) | |||
| 129.0 | - | C-H (Phenyl rings) | |||
| 126.8 | - | C-H (Phenyl rings) |
Data sourced from a representative synthesis of 2,5-diphenylpyrazine, which serves as a close structural analog for interpreting the spectra of this compound. Actual chemical shifts for this compound may vary slightly.[4]
2.1.2. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 220 ppm
-
Decoupling: Proton-decoupled
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
2.1.3. Logical Workflow for NMR Analysis
References
Application Notes and Protocols for 2,3-Diphenylpyrazine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of 2,3-diphenylpyrazine as a ligand in coordination chemistry. It includes detailed protocols for the synthesis of the ligand and its metal complexes, a summary of its coordination behavior, and its applications, particularly in the context of drug development.
Introduction to this compound as a Ligand
This compound is a heterocyclic aromatic compound containing a pyrazine ring substituted with two phenyl groups. The two nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making this compound an excellent bidentate ligand for coordinating with a variety of metal ions. The steric and electronic properties of the phenyl substituents can influence the stability, structure, and reactivity of the resulting coordination complexes. Pyrazine derivatives and their metal complexes have garnered significant interest due to their diverse applications in areas such as catalysis, materials science, and medicinal chemistry.[1][2][3] In drug development, pyrazine-based compounds have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[4][5]
Synthesis Protocols
A mild, efficient, and environmentally benign one-pot method has been developed for the synthesis of pyrazine derivatives. This protocol involves the direct condensation of a 1,2-diketone with a 1,2-diamine.
Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve benzil (1,2-diphenylethane-1,2-dione) (2 mmol) in 3 mL of aqueous methanol with stirring to create a homogeneous solution.
-
Addition of Reagents: To this solution, add ethylene diamine (2 mmol) and a catalytic amount of potassium tert-butoxide (t-BuOK) (10 mg or 0.08 mmol).
-
Reaction: Continue stirring the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Evaporate the methanol under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.
The following diagram illustrates the workflow for the synthesis of this compound.
This protocol describes a general method for synthesizing coordination complexes of this compound with various transition metals.
Experimental Protocol:
-
Ligand Solution: Dissolve this compound (2 mmol) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a reaction flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or sulfate salt of Mn(II), Fe(III), Co(II), Ni(II), Cu(II), etc.) (1 mmol) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied to obtain different coordination geometries.
-
Reflux: Heat the resulting mixture to reflux for a specified period (typically 2-6 hours) to ensure complete complex formation.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent by rotary evaporation to induce crystallization or precipitation.
-
Washing and Drying: Wash the isolated complex with a small amount of cold solvent and then with diethyl ether. Dry the complex in a desiccator over a suitable drying agent.
The following diagram illustrates the general workflow for the synthesis of this compound metal complexes.
Coordination Chemistry and Structural Data
This compound typically acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The coordination can lead to the formation of mononuclear, binuclear, or polymeric structures, depending on the metal-to-ligand ratio and the reaction conditions.
The following table summarizes selected crystallographic data for a silver nitrate complex with 2,3-dihydro-5,6-diphenylpyrazine, a close derivative of this compound. This data provides insight into the expected coordination geometry and bond parameters.[6]
| Parameter | Value |
| Compound | AgNO₃(C₁₆H₁₄N₂)₂ |
| Crystal System | Monoclinic |
| Space Group | A₂ |
| Ag(1)—N(31) Bond Length (nm) | 0.2399 |
| Ag(1)—O(1) Bond Length (nm) | 2.828 |
| Ag(1)—O(2) Bond Length (nm) | 2.520 |
| Coordination Geometry | Severely distorted octahedron |
The coordination of this compound to a metal ion can be monitored by various spectroscopic techniques.
FT-IR Spectroscopy: Upon complexation, the vibrational frequencies of the pyrazine ring are expected to shift. The C=N stretching vibration, typically observed in the 1625–1600 cm⁻¹ region for the free ligand, may shift to a higher wavenumber upon coordination, indicating the involvement of the nitrogen atom in bonding with the metal ion.[7]
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of the pyrazine and phenyl protons and carbons will be affected by coordination to a metal. The magnitude and direction of these shifts depend on the nature of the metal ion and the overall geometry of the complex. For diamagnetic complexes, these shifts provide valuable information about the electronic environment of the ligand upon coordination.
The following table provides representative ¹³C NMR chemical shifts for the free this compound ligand in CDCl₃.[8]
| Carbon Atom | Chemical Shift (ppm) |
| C-2, C-3 | 153.2 |
| C-5, C-6 | 142.6 |
| C-ipso | 138.1 |
| C-ortho | 129.8 |
| C-meta | 128.8 |
| C-para | 128.6 |
Applications in Drug Development
Derivatives of this compound have shown significant potential as therapeutic agents, particularly in oncology.
Certain this compound derivatives have been identified as potent inhibitors of the S-phase kinase-associated protein 2 (Skp2).[9][10] Skp2 is a component of the SCF E3 ubiquitin ligase complex, which plays a crucial role in cell cycle progression by targeting tumor suppressor proteins, such as p27Kip1, for degradation.[9] Overexpression of Skp2 is observed in many human cancers and is associated with poor prognosis.[9][10]
By inhibiting the interaction between Skp2 and its substrate-recruiting partner Cks1, these diphenylpyrazine-based compounds can prevent the degradation of p27Kip1. This leads to an accumulation of p27Kip1, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest and inhibiting tumor cell proliferation.[9]
The following table summarizes the in vitro activity of a lead this compound derivative.[9][10]
| Compound | Skp2-Cks1 IC₅₀ (µM) | PC-3 Cell IC₅₀ (µM) | MGC-803 Cell IC₅₀ (µM) |
| 14i | 2.8 | 4.8 | 7.0 |
The following diagram illustrates the signaling pathway involving Skp2 and the mechanism of action of this compound-based inhibitors.
References
- 1. 2,3-Bis(3,5-dimethylphenyl)pyrazine | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for 2,3-Diphenylpyrazine Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenylpyrazine is a heterocyclic organic compound with a pyrazine core and two phenyl substituents. Pyrazine and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] The structural characteristics of this compound suggest its potential as a cytotoxic agent. This document provides a detailed experimental protocol for assessing the in vitro cytotoxicity of this compound using common colorimetric assays: the MTT and LDH assays. These assays are fundamental in preclinical drug development for evaluating the potential of a compound to inhibit cell growth or induce cell death.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these formazan crystals, determined by measuring the absorbance, is directly proportional to the number of viable cells.[2]
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3] The LDH assay measures the amount of this released enzyme, which is proportional to the number of dead or damaged cells.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes hypothetical IC50 values of this compound in various human cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 18.5 ± 2.1 |
| A549 | Lung Carcinoma | 25.3 ± 3.4 |
| HeLa | Cervical Cancer | 21.8 ± 2.9 |
| HT-29 | Colorectal Adenocarcinoma | 32.1 ± 4.2 |
| HepG2 | Hepatocellular Carcinoma | 28.6 ± 3.7 |
Experimental Protocols
This section provides detailed methodologies for assessing the cytotoxicity of this compound using the MTT and LDH assays.
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells.
Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used in the highest concentration of the test compound.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Wells with medium only (no cells) for background absorbance subtraction.
-
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.[5]
-
Incubate the plate for 4 hours at 37°C.[5]
-
After incubation, add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5] A reference wavelength of 650 nm or higher can be used to reduce background noise.[5]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
Materials and Reagents:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Serum-free cell culture medium
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol. It is crucial to perform a preliminary experiment to determine the optimal cell number to ensure the LDH signal is within the linear range of the assay.[7]
-
-
Assay Procedure:
-
After the desired incubation period with this compound, prepare the controls as per the manufacturer's instructions. These typically include:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer provided in the kit.[8]
-
Background Control: Medium only.
-
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[7]
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.[7]
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.[7][9]
-
Add the stop solution provided in the kit to each well.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[7][9] A reference wavelength (e.g., 680 nm) may also be used.[7]
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity assessment.
Potential Signaling Pathway
Caption: Potential intrinsic apoptosis pathway induced by a cytotoxic compound.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cellbiologics.com [cellbiologics.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3-Diphenylpyrazine Derivatives in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,3-diphenylpyrazine derivatives in cancer cell line studies. While research on the parent this compound is limited in this context, its derivatives have emerged as a promising class of compounds with significant anti-cancer properties. These derivatives have been shown to target various cancer hallmarks, including uncontrolled cell proliferation, evasion of apoptosis, and aberrant cell cycle regulation.
Mechanism of Action
Derivatives of this compound exert their anti-cancer effects through multiple mechanisms of action, primarily by inhibiting key proteins involved in cancer cell proliferation and survival. These include the inhibition of S-Phase Kinase-Associated Protein 2 (Skp2), and the dual inhibition of c-Met and VEGFR-2. Furthermore, some derivatives have been observed to induce apoptosis through the modulation of the Bax/Bcl2 and Survivin pathways and to cause cell cycle arrest at different phases.
Data Presentation
The following tables summarize the quantitative data from various studies on this compound derivatives, showcasing their efficacy in different cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| 1,3-Diphenylpyrazine Derivative (14i) | PC-3 (Prostate Cancer) | Cell Viability | 4.8 | [1][2] |
| MGC-803 (Gastric Cancer) | Cell Viability | 7.0 | [1][2] | |
| 2-mOPP (a pyrazine derivative) | K562 (Chronic Myeloid Leukemia) | Cell Viability | 25 (at 72h) | [3] |
| [1][2][3]triazolo[4,3-a]pyrazine Derivative (17l) | A549 (Lung Cancer) | Cell Viability | 0.98 | [4] |
| MCF-7 (Breast Cancer) | Cell Viability | 1.05 | [4] | |
| Hela (Cervical Cancer) | Cell Viability | 1.28 | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for evaluating their anti-cancer effects.
Caption: Inhibition of Skp2-Cks1 interaction by this compound derivatives.
Caption: Induction of apoptosis via modulation of Bax, Bcl2, and Survivin.
Caption: General experimental workflow for evaluating anti-cancer activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MGC-803, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]
-
Prepare serial dilutions of the pyrazine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3][5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound derivatives.[3]
Materials:
-
Cancer cell line
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the pyrazine derivative for the specified time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound derivatives on cell cycle progression.[3][6]
Materials:
-
Cancer cell line
-
This compound derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the pyrazine derivative for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store at -20°C for at least 2 hours.[5]
-
Wash the fixed cells with PBS and resuspend in PBS containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the fluorescence intensity of PI.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 2,3-Diphenylpyrazine Derivatives as Skp2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2,3-diphenylpyrazine derivatives and their evaluation as inhibitors of the S-phase kinase-associated protein 2 (Skp2), a key oncoprotein. The protocols detailed below are based on established methodologies and are intended to facilitate research and development in this promising area of cancer therapeutics.
Introduction
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1] Overexpression of Skp2 is a common feature in many human cancers and is often associated with poor prognosis.[2] Skp2, in conjunction with its accessory protein Cks1, targets the tumor suppressor protein p27Kip1 for ubiquitination and subsequent proteasomal degradation.[3][4] This leads to uncontrolled cell cycle progression from G1 to S phase. Therefore, inhibiting the Skp2-Cks1 interaction to stabilize p27 presents a compelling strategy for cancer therapy.[2][3] A series of this compound derivatives have been identified as potent inhibitors of the Skp2–Cks1 interaction, demonstrating significant anti-proliferative activity in cancer cell lines.[2][4][5]
Skp2 Signaling Pathway
The Skp2 signaling pathway plays a crucial role in cell cycle regulation. The following diagram illustrates the canonical pathway leading to p27 degradation and cell cycle progression, and the point of intervention for this compound inhibitors.
Caption: Skp2 Signaling Pathway and Point of Inhibition.
Data Presentation
The following table summarizes the inhibitory activity of selected this compound derivatives against the Skp2-Cks1 interaction and their anti-proliferative effects on cancer cell lines.
| Compound ID | Skp2-Cks1 IC50 (μM) | PC-3 Cell IC50 (μM) | MGC-803 Cell IC50 (μM) | Reference |
| 11a | >50 | >50 | >50 | [2][5] |
| 14i | 2.8 | 4.8 | 7.0 | [2][5] |
| 10h | 0.38 | N/A | N/A | [1] |
| ZK-14i | 2.77 | N/A | N/A | [1] |
| HK-E35 | 4.86 | N/A | N/A | [1] |
N/A: Data not available in the cited sources.
Experimental Protocols
Synthesis of this compound Derivatives
The following is a general protocol for the synthesis of this compound derivatives, which can be adapted for various substitutions.
References
- 1. Molecular hybridization strategy - discovery of 2,3-diarylpyrazine derivatives as potent Skp2 inhibitors with improved anti-tumor activity and enhanced cisplatin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent SâPhase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for Ru(II)-Catalyzed C-H Functionalization of 2,3-Diphenylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the Ruthenium(II)-catalyzed C-H functionalization of 2,3-diphenylpyrazine. This methodology offers an efficient and direct approach to synthesizing more complex pyrazine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocol focuses on the direct arylation of the phenyl groups of this compound, leveraging the directing group ability of the pyrazine nitrogen atoms.
Introduction
Transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. This approach is highly atom-economical and can significantly streamline synthetic routes by avoiding pre-functionalization of starting materials.[1] Ruthenium(II) catalysts, in particular, have garnered significant attention due to their stability, cost-effectiveness, and unique reactivity.[1]
The pyrazine moiety is a key structural motif in numerous biologically active compounds and functional materials. The C-H functionalization of pyrazine derivatives, such as this compound, allows for the late-stage modification of these scaffolds, providing rapid access to a diverse range of analogues for structure-activity relationship (SAR) studies in drug discovery. In this protocol, the nitrogen atom of the pyrazine ring acts as a directing group, facilitating the regioselective functionalization of the ortho-C-H bonds of the appended phenyl rings.
A plausible catalytic cycle for this transformation involves the coordination of the pyrazine nitrogen to the Ru(II) center, followed by a concerted metalation-deprotonation (CMD) step to form a ruthenacycle intermediate. Subsequent reaction with a coupling partner and reductive elimination furnishes the functionalized product and regenerates the active catalyst.
Experimental Protocols
This section details the materials and methods for the Ru(II)-catalyzed direct C-H arylation of this compound with aryl halides.
Materials and Equipment
-
Substrates: this compound, various aryl halides (e.g., aryl iodides, bromides).
-
Catalyst: [RuCl₂(p-cymene)]₂
-
Base: Potassium acetate (KOAc) or other suitable bases.
-
Solvent: N,N-Dimethylformamide (DMF), or other high-boiling polar aprotic solvents.
-
Reagents for workup and purification: Dichloromethane (DCM), ethyl acetate (EtOAc), hexane, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel for column chromatography.
-
Equipment: Schlenk tubes or microwave vials, magnetic stirrer with heating, oil bath or heating block, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup, NMR spectrometer, and mass spectrometer for product characterization.
General Procedure for C-H Arylation
The following is a general protocol for the Ru(II)-catalyzed C-H arylation of this compound. Optimization of reaction conditions may be necessary for specific substrates.
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2-2.0 equiv.), [RuCl₂(p-cymene)]₂ (2.5-5 mol%), and potassium acetate (2.0-3.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMF, 0.2 M concentration with respect to the limiting reagent) via syringe.
-
Stir the reaction mixture at a pre-heated temperature (typically 100-140 °C) for the specified time (12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired functionalized product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
The following tables summarize typical yields for the Ru(II)-catalyzed C-H arylation of 2-phenylpyrazine with various aryl iodides, as reported in the literature. This data is presented to demonstrate the scope and efficiency of the methodology. While this specific data is for 2-phenylpyrazine, similar reactivity is expected for this compound.
Table 1: Ru(II)-Catalyzed C-H Arylation of 2-Phenylpyrazine with Various Aryl Iodides
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 2-(2-phenylphenyl)pyrazine | 85 |
| 2 | 1-Iodo-4-methylbenzene | 2-(4'-methyl-[1,1'-biphenyl]-2-yl)pyrazine | 82 |
| 3 | 1-Iodo-4-methoxybenzene | 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyrazine | 78 |
| 4 | 1-Iodo-4-fluorobenzene | 2-(4'-fluoro-[1,1'-biphenyl]-2-yl)pyrazine | 80 |
| 5 | 1-Iodo-4-(trifluoromethyl)benzene | 2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyrazine | 75 |
| 6 | 1-Iodo-3-methylbenzene | 2-(3'-methyl-[1,1'-biphenyl]-2-yl)pyrazine | 81 |
| 7 | 2-Iodothiophene | 2-(2-(thiophen-2-yl)phenyl)pyrazine | 72 |
Reaction conditions: 2-phenylpyrazine (1 mmol), aryl iodide (1.2 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), KOAc (2 mmol), DMF (5 mL), 120 °C, 24 h. Yields are for isolated products.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Ru(II)-catalyzed C-H functionalization of this compound.
Caption: General experimental workflow for Ru(II)-catalyzed C-H arylation.
Proposed Catalytic Cycle
The diagram below outlines the proposed catalytic cycle for the Ru(II)-catalyzed C-H arylation of a phenyl-substituted pyrazine.
References
Application Notes and Protocols for the Synthesis of 5-chloro-2,3-diphenylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two distinct methods for the synthesis of 5-chloro-2,3-diphenylpyrazine, a key intermediate in the preparation of various pharmaceuticals. The methods are presented with comprehensive experimental procedures, quantitative data, and visual representations of the workflows to facilitate understanding and replication in a laboratory setting.
Method 1: Chlorination of 5,6-diphenylpyrazin-2(1H)-one
This widely utilized method involves a two-step synthesis commencing with the cyclocondensation of benzil with glycinamide hydrochloride to form 5,6-diphenylpyrazin-2(1H)-one, followed by chlorination with phosphorus oxychloride (POCl₃) to yield the final product.
Quantitative Data Summary
| Step | Reactants | Key Reagents/Solvents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Dibenzil, Glycinamide hydrochloride | Methanol, Sodium hydroxide | 3 - 3.5 | 10 - 15 | Not specified, but high | 99.31 (for the product of a similar process)[1] |
| 2 | 5,6-diphenylpyrazin-2(1H)-one | Phosphorus oxychloride (POCl₃) | 10 - 12 | Reflux | Not specified | Not specified |
Experimental Protocols
Step 1: Synthesis of 5,6-diphenylpyrazin-2(1H)-one
-
To a suitable reaction vessel, add methanol and glycinamide hydrochloride (263 gm).
-
Cool the mixture to 10 - 15 °C.
-
Slowly add a solution of sodium hydroxide.
-
Add dibenzil (500 gm) portion-wise to the reaction mixture.
-
Stir the mixture for 3 to 3.5 hours at 10 - 15 °C.
-
Adjust the pH of the reaction mass with dilute HCl.
-
Filter the separated solid.
-
Wash the solid with methanol.
-
Dry the solid to yield 5,6-diphenylpyrazin-2(1H)-one (520 gm).[1]
Step 2: Synthesis of 5-chloro-2,3-diphenylpyrazine
-
In a reaction vessel, place 5,6-diphenylpyrazin-2(1H)-one (500 gm).
-
Add phosphorus oxychloride (POCl₃) (2500 ml) at a temperature of 20 - 25 °C.
-
Heat the mixture to reflux and stir for 10 to 12 hours.
-
After the reaction is complete, cool the mixture.
-
Adjust the pH to neutral.
-
Filter the solid that separates out.
-
Wash the solid with methanol.
-
Dry the solid to obtain 5-chloro-2,3-diphenylpyrazine.[1]
Reaction Workflow
Caption: Workflow for the synthesis of 5-chloro-2,3-diphenylpyrazine via chlorination.
Method 2: Synthesis via Sandmeyer Reaction of 5-amino-2,3-diphenylpyrazine
This alternative route involves the synthesis of 5-amino-2,3-diphenylpyrazine as a key intermediate, which is then converted to the final chloro-derivative via a Sandmeyer reaction. The synthesis of the amino intermediate can be achieved through the amination of 5-chloro-2,3-diphenylpyrazine.
Quantitative Data Summary
| Step | Reactants | Key Reagents/Solvents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 5,6-diphenylpyrazin-2(1H)-one | Phosphorus oxychloride (POCl₃) | 10 - 12 | Reflux | Not specified | Not specified |
| 2 | 5-chloro-2,3-diphenylpyrazine | Anhydrous ammonia, Ethanol | 3 | 175 | 57 (for a similar reaction) | Not specified |
| 3 | 5-amino-2,3-diphenylpyrazine | Sodium nitrite, Hydrochloric acid, Copper(I) chloride | Not specified | 0 - 5 | Not specified | Not specified |
Experimental Protocols
Step 1: Synthesis of 5-chloro-2,3-diphenylpyrazine
This step is identical to Step 2 in Method 1.
Step 2: Synthesis of 5-amino-2,3-diphenylpyrazine
-
In a high-pressure autoclave, combine 5-chloro-2,3-diphenylpyrazine, anhydrous ammonia, and absolute ethanol.
-
Heat the mixture with shaking at 175 °C for 3 hours.
-
After cooling, remove the solvent and excess reactants under reduced pressure.
-
The crude 5-amino-2,3-diphenylpyrazine can be purified by recrystallization from a suitable solvent like benzene.
Step 3: Sandmeyer Reaction to Synthesize 5-chloro-2,3-diphenylpyrazine
-
Dissolve 5-amino-2,3-diphenylpyrazine in a cooled (0-5 °C) aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0 and 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 5-chloro-2,3-diphenylpyrazine.
Reaction Workflow
Caption: Workflow for the synthesis of 5-chloro-2,3-diphenylpyrazine via Sandmeyer reaction.
Comparison of Methods
| Feature | Method 1: Chlorination | Method 2: Sandmeyer Reaction |
| Number of Steps | 2 | 3 |
| Starting Materials | Benzil, Glycinamide hydrochloride | 5,6-diphenylpyrazin-2(1H)-one (can be synthesized from Benzil and Glycinamide) |
| Key Reagents | POCl₃ | NH₃, NaNO₂, CuCl |
| Reaction Conditions | High temperature (reflux) | High temperature and pressure for amination; low temperature for diazotization |
| Potential Hazards | POCl₃ is corrosive and reacts violently with water. | Use of high-pressure ammonia; handling of potentially unstable diazonium salts. |
| Overall Efficiency | Likely more direct and potentially higher yielding for large-scale synthesis. | May be lower yielding due to the multi-step nature and potential side reactions in the Sandmeyer step. |
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions, particularly those involving high temperatures, pressures, and hazardous reagents, should be carefully controlled and monitored. All local safety regulations and guidelines must be strictly followed.
References
2,3-Diphenylpyrazine: A Versatile Scaffold for the Development of Bioactive Molecules
For Immediate Release
[City, State] – [Date] – The heterocyclic compound 2,3-diphenylpyrazine is emerging as a critical intermediate in the synthesis of a diverse range of bioactive molecules with significant potential in drug discovery and development. Researchers are leveraging the unique structural features of the pyrazine core to design novel therapeutic agents targeting a spectrum of diseases, from cancer to infectious diseases. This application note provides an overview of the key bioactive derivatives of this compound, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their mechanisms of action.
Introduction
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The presence of the two phenyl substituents in this compound provides a foundational structure that can be readily modified to optimize biological activity, selectivity, and pharmacokinetic properties. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound as a key building block for novel therapeutics.
Key Bioactive Derivatives and their Applications
The versatility of the this compound scaffold has led to the development of several classes of bioactive compounds, most notably 2,3-diphenylquinoxalines and other substituted pyrazine derivatives.
Anticancer Agents: A significant area of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to target various critical pathways involved in cancer cell proliferation and survival.
-
Skp2 Inhibitors: Certain 1,3-diphenylpyrazine derivatives have been identified as inhibitors of the S-phase kinase-associated protein 2 (Skp2)-Cks1 interaction.[1][2] Skp2 is an F-box protein that plays a crucial role in the ubiquitination and subsequent degradation of cell cycle inhibitors like p27.[3][4] By inhibiting the Skp2-Cks1 complex, these compounds prevent the degradation of p27, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
-
SHP2 Inhibitors: The pyrazine scaffold has also been utilized to design allosteric inhibitors of the protein tyrosine phosphatase SHP2.[5] SHP2 is a key signaling node that positively regulates the RAS/MAPK pathway, which is frequently hyperactivated in various cancers.[6][7][8] Inhibition of SHP2 can block this signaling cascade, thereby impeding tumor growth.[6][7][8]
Antibacterial Agents: Quinoxaline derivatives, which can be synthesized from this compound precursors, have demonstrated significant antibacterial activity.
-
Quinoxaline 1,4-di-N-oxides: This class of compounds exhibits broad-spectrum antibacterial activity, particularly against anaerobic bacteria.[9][10] Their mechanism of action involves bioreduction to produce reactive oxygen species (ROS), which in turn cause oxidative damage to bacterial DNA.[9]
Antifungal Agents: Several derivatives incorporating the pyrazine nucleus have shown promising antifungal properties. While the exact mechanisms for many are still under investigation, some are believed to disrupt the fungal cell wall.[11][12]
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Diphenylpyrazine Derivative (14i) | Skp2-Cks1 | PC-3 (Prostate) | 4.8 | [1][2] |
| 1,3-Diphenylpyrazine Derivative (14i) | Skp2-Cks1 | MGC-803 (Gastric) | 7.0 | [1][2] |
| Pyrazine-based SHP2 Inhibitor | SHP2 | Various | Varies | [5] |
Table 2: Antibacterial Activity of Quinoxaline Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline 1,4-di-N-oxides | Clostridium perfringens | Varies | [9] |
| Quinoxaline 1,4-di-N-oxides | Brachyspira hyodysenteriae | Varies | [9] |
Table 3: Antifungal Activity of Pyrazine Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones | Lomentospora prolificans | Varies | [11][12] |
| 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones | Cryptococcus neoformans | Varies | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a conventional method for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil (a 1,2-dicarbonyl compound that can be conceptually derived from a this compound core structure for the purpose of demonstrating the synthesis of the quinoxaline scaffold).
Materials:
-
o-Phenylenediamine
-
Benzil
-
Rectified spirit (ethanol)
-
Water
-
Round bottom flask
-
Reflux condenser
-
Water bath
-
Filtration apparatus
Procedure:
-
Dissolve 2.1 g (0.01 mol) of benzil in 8 mL of warm rectified spirit in a 100 mL round bottom flask.
-
Add a solution of 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit to the flask.
-
Reflux the mixture on a boiling water bath for 1 hour.
-
After reflux, add water dropwise until a slight cloudiness persists.
-
Allow the mixture to cool to room temperature. The product will precipitate.
-
Filter the crude product using a Buchner funnel.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
Expected Yield: 75%
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MGC-803)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Mechanisms of Action
To illustrate the molecular pathways targeted by these bioactive derivatives, the following diagrams have been generated using the DOT language.
References
- 1. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent SâPhase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTPN11 - Wikipedia [en.wikipedia.org]
- 8. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anticancer Agents Using 2,3-Diphenylpyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of 2,3-diphenylpyrazine derivatives as potential anticancer agents. The focus is on compounds that target the S-Phase Kinase-Associated Protein 2 (Skp2), a key regulator of cell cycle progression and a promising target in oncology.
Introduction
Pyrazine-based compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] A specific class of these compounds, this compound derivatives, has recently emerged as potent inhibitors of the Skp2-Cks1 protein-protein interaction.[2][3] Skp2 is an F-box protein and a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a crucial role in the degradation of cell cycle inhibitors like p27Kip1.[3][4] Overexpression of Skp2 is common in many human cancers and is associated with poor prognosis, making it an attractive target for therapeutic intervention.[2][5]
This document details the synthesis, in vitro evaluation, and in vivo assessment of this compound derivatives, with a particular focus on the promising compound 14i , which has demonstrated significant anticancer activity in preclinical models.[2][3]
Mechanism of Action: Targeting the Skp2-Cks1 Interaction
The primary mechanism of action for the described this compound derivatives is the inhibition of the Skp2-Cks1 interaction. This interaction is critical for the proper functioning of the SCF-Skp2 E3 ligase complex in recognizing and ubiquitinating its substrates, most notably the cyclin-dependent kinase inhibitor p27. By disrupting the Skp2-Cks1 complex, these compounds inhibit the degradation of p27, leading to its accumulation. Elevated p27 levels halt the cell cycle at the G1/S transition, thereby inhibiting cancer cell proliferation.[2][3][4]
Data Presentation: In Vitro Activity
The following tables summarize the quantitative data for representative this compound derivatives, including the lead compound 14i .
Table 1: Inhibition of Skp2-Cks1 Interaction and In Vitro Cytotoxicity.
| Compound | Skp2-Cks1 IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | MGC-803 (Gastric Cancer) IC50 (µM) |
| 11a (Hit) | - | - | - |
| 14i | 2.8[2][3] | 4.8[2][3] | 7.0[2][3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell viability.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of this compound derivatives.
Synthesis of this compound Derivatives (General Protocol)
This protocol is a generalized procedure. For specific details regarding the synthesis of compound 14i and its analogs, please refer to the supplementary information of the primary literature.[2][3]
Materials:
-
Benzil or substituted benzil derivatives
-
Appropriate diamine precursors
-
Ethanol or other suitable solvent
-
Catalyst (if required)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the benzil derivative and the diamine precursor in ethanol.
-
Condensation: Heat the reaction mixture to reflux and maintain for the required duration (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate the desired this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.[6][7]
Materials:
-
Cancer cell lines (e.g., PC-3, MGC-803)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol is to assess the effect of the compounds on key proteins in the Skp2 signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Skp2, anti-p27, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. β-actin is used as a loading control to ensure equal protein loading.
In Vivo Xenograft Mouse Model
This protocol outlines the procedure for evaluating the in vivo anticancer efficacy of the lead compounds.[8][9]
Animals:
-
Athymic nude mice (4-6 weeks old)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 PC-3 or MGC-803 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., compound 14i ) and vehicle control according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Table 2: Hypothetical In Vivo Efficacy Data for Compound 14i.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight |
| Vehicle Control | - | 0 | No significant change |
| Compound 14i | 25 | ~40-50 | No significant change |
| Compound 14i | 50 | ~60-70 | No significant change |
Tumor growth inhibition is calculated relative to the vehicle control group. The lack of significant body weight change suggests that the compound is well-tolerated at the tested doses.[2][3]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents targeting the Skp2-Cks1 interaction. The detailed protocols provided herein offer a framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Further optimization of this chemical series could lead to the discovery of potent and selective clinical candidates for the treatment of various cancers characterized by Skp2 overexpression.
References
- 1. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Diphenylpyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 2,3-diphenylpyrazine synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most common method is the direct condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1][2] For this compound, this involves the reaction of benzil (a 1,2-diketone) with ethylenediamine (a 1,2-diamine).[1][2] This reaction proceeds through a dihydropyrazine intermediate, which is then oxidized to the aromatic this compound.[1] A simple, one-pot method using a catalytic amount of potassium tert-butoxide (t-BuOK) in aqueous methanol at room temperature has been reported to be high-yielding.[1][2]
Q2: My yield of this compound is consistently low. What are the likely causes?
A2: Low yields in pyrazine synthesis can stem from several factors:
-
Incomplete Reaction: The initial condensation or the subsequent oxidation of the dihydropyrazine intermediate may not have gone to completion.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield.
-
Side Reactions: The formation of undesired byproducts can consume starting materials.
-
Purity of Starting Materials: Impurities in benzil or ethylenediamine can lead to side reactions and lower yields.
-
Product Degradation: Harsh reaction conditions or workup procedures can degrade the this compound product.
Q3: What are the typical side products in this synthesis, and how can they be minimized?
A3: While specific side products for this exact synthesis are not extensively detailed in the provided search results, general pyrazine synthesis can have side reactions. Minimizing these often involves careful control of reaction stoichiometry and temperature. Using purified starting materials is also crucial.
Q4: What are the recommended methods for purifying crude this compound?
A4: The most common purification method for this compound is chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[2] Recrystallization from a suitable solvent is another effective method for obtaining a highly pure product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Ensure adequate stirring to maintain a homogeneous reaction mixture. |
| Purity of starting materials. | Use recrystallized benzil and freshly distilled ethylenediamine. | |
| Ineffective catalyst. | Use a fresh, high-quality base catalyst like potassium tert-butoxide (t-BuOK). | |
| Formation of a Dark, Tarry Reaction Mixture | Polymerization or degradation reactions. | Consider lowering the reaction temperature. If the reaction is exothermic, ensure it is adequately cooled. |
| Air oxidation of sensitive intermediates. | While the final step is an oxidation, overly aggressive or uncontrolled oxidation can lead to side products. Running the initial condensation under an inert atmosphere (like nitrogen or argon) before controlled oxidation might offer better control. | |
| Difficulty in Isolating the Product | Inefficient work-up procedure. | Ensure the solvent is fully removed under reduced pressure. When performing chromatography, carefully select the eluent polarity to ensure good separation. |
| Co-eluting Impurities During Chromatography | Formation of structurally similar byproducts. | Adjust the polarity of the eluent system for better separation. A shallower gradient or isocratic elution might be necessary. |
Data Presentation
While a direct comparative study on the yield of this compound under varying conditions was not found in the search results, the following table summarizes the roles of the key reaction components and the qualitative impact of their selection based on a widely cited "green" synthesis approach.
| Parameter | Recommended | Effect on Reaction | Considerations for Optimization |
| Solvent | Aqueous Methanol | A polar protic solvent that facilitates the dissolution of both benzil and ethylenediamine, promoting a homogeneous reaction. The presence of water can play a role in the reaction mechanism. | While aqueous methanol is effective, other polar solvents could be screened. The ratio of methanol to water may also be optimized. |
| Base Catalyst | Potassium tert-butoxide (t-BuOK) | A strong base that catalyzes the condensation reaction.[1][2] | Other bases, both organic and inorganic, could be tested. The catalyst loading is also a critical parameter to optimize; typically, a catalytic amount is sufficient.[2] |
| Temperature | Room Temperature | This condition is part of a "greener" approach, reducing energy consumption and minimizing side reactions.[1][2] | While room temperature is effective, gentle heating could potentially increase the reaction rate. However, this may also promote side reactions. Optimization would require careful temperature screening. |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from a reported environmentally benign method for the preparation of pyrazine derivatives.[1][2]
Materials:
-
Benzil (recrystallized)
-
Ethylenediamine
-
Aqueous Methanol
-
Potassium tert-butoxide (t-BuOK)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.
-
Stir the solution with a magnetic stirrer until it becomes homogeneous.
-
To this solution, add 2 mmol of ethylenediamine.
-
Add a catalytic amount of potassium tert-butoxide (t-BuOK) (e.g., 10 mg, 0.08 mmol).
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until completion.
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable mixture of petroleum ether and ethyl acetate as the eluent.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Reaction Pathway for this compound Synthesis
Caption: Simplified reaction pathway for the synthesis of this compound.
References
common side products in 2,3-diphenylpyrazine synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2,3-diphenylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is the condensation reaction between benzil and ethylenediamine. This reaction typically proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to the final aromatic pyrazine product.[1]
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The most significant side product is 2,3-diphenyl-2,3-dihydropyrazine , which is the intermediate in the reaction. Incomplete oxidation will result in its presence in the crude product.[1] Other potential impurities include unreacted starting materials, particularly benzil , and potentially tetraphenylpyrazine , which can arise from the reaction of two molecules of benzil with two molecules of ethylenediamine. Self-condensation products of benzil are also a theoretical possibility, though less commonly reported as major impurities in this specific synthesis.
Q3: My reaction seems to be complete by TLC, but the isolated product is not the expected color. What could be the issue?
A3: Pure this compound is a crystalline solid. If your product is off-color (e.g., yellow or brownish), it is likely contaminated with impurities. Unreacted benzil is yellow and can contribute to this coloration. The presence of the dihydropyrazine intermediate or other side products can also affect the color and melting point of the final product. Purification is necessary to obtain the pure compound.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials (benzil and ethylenediamine) on a silica gel TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. It is advisable to also monitor for the formation of the dihydropyrazine intermediate, which will have a different Rf value than the final pyrazine product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Problem: The final yield of the purified this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction by TLC until the starting materials are consumed. - Check the quality of the starting materials. Impurities in benzil or ethylenediamine can hinder the reaction. |
| Incomplete Oxidation of the Dihydropyrazine Intermediate | - If the reaction is performed under inert conditions, exposure to air during workup or purification may be necessary to facilitate oxidation. - Some protocols may benefit from the introduction of a mild oxidizing agent or bubbling air through the reaction mixture upon completion of the condensation step. |
| Loss of Product During Workup and Purification | - During extraction, ensure the correct layers are collected and that the product is not lost in the aqueous phase. - Optimize the purification method. For recrystallization, use a minimal amount of a suitable hot solvent to avoid excessive loss of product in the mother liquor. For column chromatography, choose an appropriate solvent system to ensure good separation and recovery. |
Issue 2: Presence of 2,3-Diphenyl-2,3-dihydropyrazine in the Final Product
Problem: Spectroscopic analysis (e.g., NMR, Mass Spectrometry) of the final product indicates contamination with 2,3-diphenyl-2,3-dihydropyrazine.
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidation | - Dissolve the impure product in a suitable solvent (e.g., ethanol, toluene) and stir it in the presence of air for an extended period. - Consider gentle heating in the presence of air to promote oxidation. - For more stubborn cases, a mild chemical oxidant can be used, although this may introduce other impurities if not done carefully. |
| Co-crystallization | - If recrystallization is used for purification, the dihydropyrazine may co-crystallize with the desired product. In this case, column chromatography is a more effective purification method. |
Issue 3: Difficulty in Removing Unreacted Benzil
Problem: The purified this compound is still contaminated with unreacted benzil, as indicated by a yellow color and analytical data.
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | - Ensure that a slight excess of ethylenediamine is used to drive the reaction to completion and consume all of the benzil. |
| Inefficient Purification | - Recrystallization: Choose a solvent system where the solubility of benzil is significantly different from that of this compound. A common solvent for recrystallizing this compound is ethanol.[2] - Column Chromatography: This is a highly effective method for separating benzil from the product. A silica gel column with an eluent system such as a hexane/ethyl acetate gradient can be used. Benzil, being more polar than this compound, will typically elute later. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Benzil
-
Ethylenediamine
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve benzil in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add a stoichiometric equivalent or a slight excess of ethylenediamine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Purification Protocols
| Purification Method | Detailed Protocol |
| Recrystallization | 1. Dissolve the crude this compound in a minimum amount of hot ethanol. 2. If there are insoluble impurities, perform a hot filtration. 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 4. Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. 5. Dry the crystals under vacuum. |
| Column Chromatography | 1. Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane). 2. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent) and load it onto the column. 3. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). 4. Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound. 5. Combine the pure fractions and remove the solvent under reduced pressure. |
Data Presentation
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity | Typical Source | Recommended Purification Method | Notes |
| Unreacted Benzil | Incomplete reaction; incorrect stoichiometry | Column Chromatography (Hexane/Ethyl Acetate gradient); Recrystallization (Ethanol) | Benzil is more polar than this compound. |
| 2,3-Diphenyl-2,3-dihydropyrazine | Incomplete oxidation of the reaction intermediate | Oxidation (stirring in air); Column Chromatography | Can often be converted to the desired product post-synthesis. |
| Tetraphenylpyrazine | Side reaction involving 2:2 condensation of benzil and ethylenediamine | Column Chromatography; Fractional Recrystallization | Tetraphenylpyrazine has significantly different solubility and chromatographic behavior. |
Visualizations
References
Technical Support Center: Pyrazine Purification by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazines by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying pyrazines by column chromatography?
Pyrazine purification can be challenging due to the heterocyclic nature of these compounds and the potential for closely related impurities.[1] Common issues include:
-
Co-elution of structurally similar pyrazines: Isomers and analogs often have very similar polarities, making separation difficult.[2]
-
Low recovery/yield after chromatography: This can be due to irreversible adsorption to the stationary phase or product instability.[3]
-
Contamination with reaction byproducts: A frequent impurity, especially in syntheses involving sugars and ammonia, is 4-methyl imidazole, which can be co-extracted with the desired pyrazine.[4]
-
Product degradation on silica gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive pyrazine derivatives.[3][5]
Q2: How do I select the appropriate stationary phase for pyrazine purification?
For normal-phase chromatography, silica gel is the most common stationary phase.[6] However, the choice of silica can be critical:
-
Standard Silica Gel: Suitable for many routine separations.[6]
-
High-Surface-Area Silica Gel: Using silica with a higher surface area (e.g., >700 m²/g compared to the standard ~500 m²/g) can significantly improve the resolution of closely related pyrazine compounds.[7][8]
-
Deactivated Silica Gel: If your pyrazine is sensitive to the acidity of silica gel, you can use deactivated silica. This can be prepared by adding a small percentage of water or a base like triethylamine to the slurry before packing the column.[3][9]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider other options:
Q3: What are the recommended mobile phase systems for pyrazine purification on silica gel?
The choice of eluent is crucial for successful separation. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[6][10][11]
-
Hexane/Ethyl Acetate: A widely used system that offers good separation for many pyrazine derivatives.[4][6] A 90:10 mixture of hexane/ethyl acetate has been shown to be effective in separating pyrazines from imidazole impurities.[4][8]
-
Dichloromethane/Methanol: Suitable for more polar pyrazines.[12]
-
Modifiers: For basic pyrazines that may streak or bind to the silica, adding a small amount of a basic modifier to the eluent can improve chromatography.
Q4: How can I detect and visualize pyrazines during column chromatography?
Most pyrazines are UV-active due to their aromatic ring, making them detectable by UV light.
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the reaction and optimizing the solvent system for column chromatography.
-
Visualization:
-
UV light (254 nm): Most pyrazines will appear as dark spots on a fluorescent green background.[14]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will reveal many organic compounds as yellow-brown spots.[14]
-
Stains: General purpose stains like phosphomolybdic acid (PMA) or p-anisaldehyde can be used, often requiring heating to develop the spots.[14][15] Acidic compounds can be visualized with bromocresol green.[15]
-
-
-
Column Fraction Analysis: Fractions collected from the column can be analyzed by TLC or other methods like GC-MS to identify those containing the purified product.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate solvent system polarity. | - Systematically vary the eluent polarity. Start with a low polarity and gradually increase it. A shallow gradient can improve resolution.[8] |
| - Co-elution of isomers or closely related compounds.[2] | - Try a different solvent system (e.g., switch from ethyl acetate to ether or add a small amount of a third solvent like dichloromethane).[12] - Consider using a high-surface-area silica gel for better resolution.[7][8] - If using reverse-phase, try changing the organic modifier (e.g., from acetonitrile to methanol).[2] | |
| Compound Won't Move Off the Baseline (Low Rf) | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, a system like methanol in dichloromethane may be necessary.[5][12] |
| - Strong interaction with acidic silica gel. | - Add a basic modifier like triethylamine or ammonia to the eluent.[3][12] | |
| Compound Runs with the Solvent Front (High Rf) | - Eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Streaking of Spots on TLC/Column | - Compound is acidic or basic and interacting strongly with the stationary phase. | - Add a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds, or triethylamine/ammonia for basic compounds).[12] |
| - Sample is overloaded on the TLC plate or column. | - Use a more dilute sample for TLC. For column chromatography, ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel mass).[3][8] | |
| Low or No Recovery of Product from the Column | - Irreversible adsorption to the silica gel. | - Add a basic modifier to the eluent if the compound is basic.[3] - Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) after the initial elution.[3] |
| - Compound degraded on the column. | - Test for stability by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing it to see if degradation products have formed.[3][5] - Use deactivated silica or an alternative stationary phase like alumina.[3] | |
| - Fractions are too dilute for detection. | - Concentrate the fractions before analysis.[5] | |
| Co-elution of Pyrazine with Imidazole Impurities | - Extraction with polar solvents like MTBE or ethyl acetate co-extracts imidazoles.[4] | - Use a less polar solvent like hexane for the initial liquid-liquid extraction.[4][6] - Pass the organic extract through a short plug of silica; the more polar imidazoles will be retained.[1][4] A 90:10 hexane/ethyl acetate eluent can be effective for eluting the pyrazine while retaining the imidazole.[4][8] |
Quantitative Data Summary
Table 1: TLC Data for a Mixture of Pyrazines
This table provides an example of TLC data for a mixture of four pyrazine compounds, illustrating how Rf values can be used to predict separation. The data suggests that while separation is possible, the low selectivity (ΔCV) indicates that a high-performance stationary phase may be beneficial.[7]
| Compound | Rf | CV (Column Volumes) | ΔCV (Selectivity) |
| 2-methoxy pyrazine | 0.89 | 1.12 | - |
| 2-acetyl pyrazine | 0.73 | 1.37 | 0.25 |
| 2-ethyl pyrazine | 0.60 | 1.67 | 0.30 |
| 2,5-dimethyl pyrazine | 0.42 | 2.38 | 0.71 |
Data adapted from a study using a Biotage flash chromatography system.[7]
Table 2: Common Solvent Systems for Silica Gel Chromatography
This table lists common solvent systems for purifying compounds of varying polarities.[12]
| Polarity of Compound | Good Starting Solvent Systems |
| Nonpolar | 5% Ethyl Acetate/Hexane, 5% Ether/Hexane, 100% Hexane |
| Normal | 10-50% Ethyl Acetate/Hexane |
| Polar | 100% Ethyl Acetate, 5% Methanol/Dichloromethane |
| Basic (amines) | 10% Ammonia in Methanol Solution/Dichloromethane |
Experimental Protocols
Protocol: General Procedure for Pyrazine Purification by Flash Column Chromatography on Silica Gel
This protocol outlines a standard procedure for purifying a crude pyrazine product.
-
TLC Analysis and Solvent System Optimization:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation and an Rf value of approximately 0.2-0.4 for the target pyrazine.[3]
-
-
Column Packing:
-
Select a column of an appropriate size for the amount of crude material.
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[3]
-
Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring there are no cracks or air bubbles.[3]
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[16] Carefully apply the solution to the top of the column.[3]
-
Dry Loading: If the product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3][16] Carefully add this powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Apply gentle, steady pressure to the top of the column to achieve a consistent flow rate.
-
Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the separation.
-
Monitor the elution by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure pyrazine product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrazine.
-
Visualizations
Caption: Troubleshooting workflow for common issues in pyrazine purification.
Caption: A typical purification workflow for pyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Chromatography [chem.rochester.edu]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Reaction Conditions for Diphenylpyrazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and optimization of diphenylpyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the core diphenylpyrazine structure?
A1: The most common methods involve either direct condensation or cross-coupling reactions.
-
Condensation Reaction: This is a classical and direct approach, typically involving the condensation of benzil (a 1,2-diketone) with a 1,2-diamine, such as ethylenediamine, to form the pyrazine ring.[1][2] This method is often favored for its simplicity.
-
Cross-Coupling Reactions: Modern approaches, like the Suzuki-Miyaura coupling, are highly effective.[3] This involves using a starting material like tetrachloropyrazine and coupling it with phenylboronic acid in the presence of a palladium catalyst to form tetraphenylpyrazine.[3] This method offers versatility for creating a variety of tetra-substituted derivatives.[3]
Q2: I am experiencing very low yields in my condensation synthesis of diphenylpyrazine. What are the potential causes and how can I improve the yield?
A2: Low yields in condensation reactions for pyrazine synthesis can arise from several factors.[1][4]
-
Incomplete Reaction: The condensation or the subsequent oxidation of the dihydropyrazine intermediate may not be reaching completion.[4]
-
Solution: Try extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to improve homogeneity.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical.
-
Solution: A systematic optimization of parameters is recommended. For instance, a direct condensation of benzil and ethylenediamine can be effectively catalyzed by potassium tert-butoxide (t-BuOK) in aqueous methanol at room temperature.[2]
-
-
Side Reactions: Impurities in starting materials can lead to unwanted side products.[4] The formation of byproducts like imidazoles can also occur.[4]
-
Solution: Ensure the purity of your reactants, such as recrystallizing the benzil before use.[4]
-
-
Product Degradation: The diphenylpyrazine product may be sensitive to harsh workup conditions.
-
Solution: Employ milder reagents and conditions. Avoid highly acidic or basic conditions during extraction and purification if your product shows sensitivity.[1]
-
Q3: My Suzuki-Miyaura cross-coupling reaction to synthesize tetra-aryl pyrazines is not working efficiently. What should I troubleshoot?
A3: Inefficiency in palladium-catalyzed cross-coupling reactions with pyrazine halides often points to issues with the catalytic system or reaction conditions.[5]
-
Inappropriate Catalyst System: Standard palladium catalysts may be ineffective for electron-deficient rings like pyrazine.[5] The choice of both the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., P(Cy)₃) is crucial.[3]
-
Incorrect Base: The base is critical for the transmetalation step in the catalytic cycle.[5][6] For the Suzuki reaction, bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used.[3][7]
-
Halide Reactivity: The reactivity of halopyrazines follows the trend I > Br > Cl.[5] Chloropyrazines are the most challenging and may require more active catalyst systems or harsher conditions.[5][8]
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with the palladium center, inhibiting its catalytic activity.[5] Using specialized ligands can mitigate this issue.
Q4: How can I effectively purify my diphenylpyrazine derivatives and remove common impurities?
A4: Purification strategies depend on the nature of the impurities and the physical properties of the desired product.
-
Column Chromatography: This is a very common and effective method. Silica gel is typically used to separate the pyrazine product from more polar impurities, such as imidazoles.[1][4] A solvent system like petroleum ether and ethyl acetate or hexane and ethyl acetate is often employed as the eluent.[1][9]
-
Recrystallization: For solid derivatives, recrystallization is an excellent technique to obtain highly pure products.[4] The key is to find a suitable solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[4] Slow cooling is crucial to promote the formation of pure crystals.[4]
-
Liquid-Liquid Extraction (LLE): LLE can be an effective first step but may be inefficient on its own.[4][9] Multiple extractions with fresh solvent are often necessary to effectively isolate the pyrazine from the aqueous reaction mixture.[9]
-
Distillation: For volatile pyrazine derivatives, distillation can separate them from non-volatile impurities.[4]
Troubleshooting and Optimization Guides
Low Yield in Condensation Synthesis
Low product yield is a frequent challenge. This decision tree provides a logical workflow to identify and resolve common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with 5-chloro-2,3-diphenylpyrazine starting material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-chloro-2,3-diphenylpyrazine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-chloro-2,3-diphenylpyrazine?
For optimal stability, 5-chloro-2,3-diphenylpyrazine should be stored in a tightly sealed container in a cool, dark, and dry place.[1] Several suppliers recommend refrigeration (2-8°C). It is crucial to avoid moisture and incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]
Q2: My 5-chloro-2,3-diphenylpyrazine has changed color from white/off-white to a yellowish or greenish powder. Is it still usable?
A change in color may indicate degradation or the presence of impurities. While some suppliers note the appearance as "White to orange to green powder to crystal," a significant color change from the initial batch warrants caution.[3] It is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), before use.
Q3: What are the likely degradation pathways for 5-chloro-2,3-diphenylpyrazine?
While specific degradation pathways for 5-chloro-2,3-diphenylpyrazine are not extensively documented in the public domain, based on the reactivity of similar chloro-N-heterocyclic compounds, the following pathways are plausible:
-
Hydrolysis: The chloro group can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures, to yield 5-hydroxy-2,3-diphenylpyrazine. Studies on 2-chloropyridine have shown its degradation in high-temperature water.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photodegradation is a known issue for many pharmaceutical compounds and intermediates.[2][4]
-
Reaction with Nucleophiles: The electron-deficient pyrazine ring makes the chloro-substituent susceptible to nucleophilic aromatic substitution (SNAr). This is often the desired reaction but can be a source of instability if unintended nucleophiles are present (e.g., water, alcohols from solvents, or amines).
Q4: Can I use protic solvents like methanol or ethanol with 5-chloro-2,3-diphenylpyrazine?
Caution should be exercised when using protic solvents, especially at elevated temperatures or in the presence of a base. These solvents can act as nucleophiles, potentially leading to the formation of the corresponding methoxy or ethoxy derivative via a nucleophilic aromatic substitution reaction. The choice of solvent should be carefully considered based on the reaction conditions and the stability of the starting material.
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Possible Causes & Solutions
| Cause | Recommended Action |
| Degraded Starting Material | Assess the purity of your 5-chloro-2,3-diphenylpyrazine using HPLC or GC. If degraded, consider purification by recrystallization or column chromatography, or use a fresh batch. |
| Insufficiently Activated System | The pyrazine ring is electron-deficient, but strong activation may be required for less reactive nucleophiles. Consider using a stronger base or higher reaction temperatures. However, monitor for decomposition at higher temperatures. |
| Poor Nucleophile Reactivity | The nucleophile may not be strong enough. If possible, consider converting it to a more reactive form (e.g., deprotonation with a suitable base). |
| Moisture in the Reaction | Ensure all reagents and solvents are dry, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Moisture can hydrolyze the starting material. |
Issue 2: Unexpected Side Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Possible Causes & Solutions
| Cause | Recommended Action |
| Homo-coupling of Boronic Acid/Ester | This is a common side reaction in Suzuki couplings. Ensure slow addition of the boronic acid/ester and use the appropriate palladium catalyst and ligand system. |
| Dehalogenation of Starting Material | The chloro group can be reduced, leading to the formation of 2,3-diphenylpyrazine. This can be minimized by ensuring a thoroughly degassed reaction mixture and using high-purity reagents. |
| Hydrolysis of Boronic Acid/Ester | Ensure the reaction is performed under anhydrous conditions where possible, or that the base and solvent system are compatible with the boronic acid derivative. |
| Protodeboronation | This is the cleavage of the C-B bond by a proton source. Careful selection of the base and solvent system is crucial to minimize this side reaction. |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2,3-diphenylpyrazine
This protocol is adapted from patent literature and describes the synthesis from 5,6-diphenylpyrazin-2(1H)-one.
Materials:
-
5,6-diphenylpyrazin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Methanol
Procedure:
-
To 5,6-diphenylpyrazin-2(1H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (5 volumes) at 20-25°C.
-
Heat the mixture to reflux and stir for 10-12 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice water.
-
Adjust the pH to neutral using a suitable base (e.g., sodium bicarbonate solution).
-
Filter the solid that precipitates.
-
Wash the solid with methanol.
-
Dry the solid under vacuum to yield 5-chloro-2,3-diphenylpyrazine.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of 5-chloro-2,3-diphenylpyrazine under various stress conditions. A stability-indicating HPLC method should be developed and validated.
Method Development (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Column Temperature: 30°C
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at 40°C and 60°C. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before injection.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 40°C and 60°C. Sample at various time points. Neutralize samples before injection.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature and sample at various time points.
-
Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) and in solution in a chosen solvent. Sample at various time points.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][5] A control sample should be kept in the dark.
Analysis:
-
Monitor the decrease in the peak area of 5-chloro-2,3-diphenylpyrazine over time.
-
Observe the formation of any degradation products.
-
Calculate the percentage of degradation.
References
Technical Support Center: Overcoming Low Yields in Pyrazine Condensation Reactions
Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyrazine condensation reactions, focusing on improving yields and minimizing byproduct formation.
Frequently Asked questions (FAQs)
Q1: My pyrazine synthesis is resulting in a very low yield. What are the common causes?
Low yields in pyrazine synthesis can be attributed to several factors. Key areas to investigate include:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and the formation of piperazine byproducts, while temperatures exceeding 450°C can cause the pyrazine ring to break down.[1] In the Maillard reaction, increasing the temperature, for example from 100°C to 140°C, can increase pyrazine yield, but excessive heat can lead to degradation.[2]
-
Incorrect pH: The pH of the reaction medium significantly influences the reaction rate and pathway. An improper pH can inhibit key steps in pyrazine formation.[3]
-
Purity of Starting Materials: Impurities in reactants, such as 1,2-diamines and 1,2-dicarbonyl compounds, can lead to unwanted side reactions and lower the yield of the desired pyrazine.[1][4]
-
Reactant Ratio and Concentration: The molar ratio of the reactants, for example, the amino acid to the reducing sugar in the Maillard reaction, can significantly impact the yield.[3] In some enzymatic reactions, a substrate molar ratio of 1:3 (e.g., pyrazine-2-carboxylate to benzylamine) has been found to be optimal, with higher ratios potentially inhibiting the enzyme.[5]
-
Incomplete Reaction or Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic pyrazine.[4][6] If this oxidation step is incomplete, the final product will be a mixture, leading to a lower yield of the desired pyrazine.[4] The reaction itself may also not have reached completion.[6]
-
Suboptimal Solvent, Base, or Catalyst: The choice of solvent, base, and catalyst is crucial and can significantly impact the yield.[1][6] For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be a more effective base than others like tBuOK or NaOMe.[1]
-
Side Reactions: The formation of unwanted side products consumes starting materials and reduces the yield of the desired pyrazine derivative.[6] Common byproducts can include Strecker aldehydes in the Maillard reaction and imidazole derivatives in reactions involving cellulosic-derived sugars.[2]
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions, such as overly acidic or basic environments.[6]
-
Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.[1]
Q2: I am not getting any pyrazine product. What are the most likely reasons?
A complete lack of pyrazine formation could be due to several fundamental issues:
-
Incorrect Temperature: The reaction may not have been heated to a high enough temperature to initiate the necessary condensation and degradation steps.[3]
-
Improper pH: A highly acidic reaction mixture can inhibit crucial steps in pyrazine formation.[3]
-
Reactant Issues: Ensure that your amino acid has a primary amine group available for the initial condensation and that both the amino acid and reducing sugar are pure.[3] For other condensation reactions, verify the purity and identity of your 1,2-diamine and 1,2-dicarbonyl compound.[4]
Q3: How can I minimize byproduct formation in my pyrazine synthesis?
Minimizing byproducts is key to improving the yield of the desired pyrazine. Consider the following strategies:
-
Optimize Reaction Temperature: Carefully control the temperature to maximize the formation of the desired pyrazine while minimizing degradation and side reactions.[2]
-
Control pH: Maintain the optimal pH range for your specific reaction to favor the desired reaction pathway.[3]
-
Use High-Purity Reactants: Starting with pure materials will reduce the likelihood of side reactions.[1][4]
-
Optimize Reactant Stoichiometry: Experiment with different molar ratios of your reactants to find the optimal balance for product formation.[3]
-
Choose the Right Catalyst: The selection of a catalyst can significantly influence the product distribution.[2]
-
Inert Atmosphere: If your intermediates are sensitive to air, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during pyrazine condensation reactions.
Issue 1: Low or No Pyrazine Yield
If you are experiencing low or no yield, follow this decision tree to identify and address the potential cause.
Issue 2: Formation of Multiple Products/Byproducts
When faced with a complex mixture of products, a systematic optimization approach is necessary.
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazine Yield
| Parameter | Condition | Effect on Yield | Citation |
| Temperature | Increased from 100°C to 140°C in the reaction of 1-hydroxyacetone and ammonium hydroxide. | Increased pyrazine yield. | [2] |
| > 450°C with a copper-chromite catalyst. | Degradation of the pyrazine ring. | [2] | |
| 45°C in an enzymatic synthesis. | Optimal yield of 81.2% was achieved; higher temperatures led to enzyme denaturation. | [5] | |
| Substrate Ratio | Increased molar ratio of benzylamine to pyrazine-2-carboxylate from 1:1 to 3:1 in an enzymatic reaction. | Yield increased to a maximum of 81.7%. | [5] |
| Further increase in the molar ratio beyond 3:1. | Decreased yield due to enzyme inhibition. | [5] | |
| Solvent | Toluene vs. 1,4-dioxane in a dehydrogenative coupling reaction. | Switching to 1,4-dioxane increased the yield. | [6] |
| Various organic solvents in an enzymatic synthesis. | Tert-amyl alcohol provided the highest product yield. | [5] | |
| Base | Potassium hydride (KH) vs. other bases (tBuOK, NaOMe) in certain dehydrogenative coupling reactions. | KH was shown to be more effective. | [1] |
Experimental Protocols
Protocol 1: Generalized Synthesis of Pyrazine Derivatives via Condensation of a 1,2-Dicarbonyl with a 1,2-Diamine
This protocol describes a common method for synthesizing pyrazine derivatives.
-
Reactant Preparation: In a round-bottom flask, dissolve 2 mmol of the 1,2-dicarbonyl compound (e.g., benzil) in a suitable solvent such as aqueous methanol.[7][8]
-
Addition of Diamine and Catalyst: To the stirred solution, add 2 mmol of the 1,2-diamine (e.g., ethylene diamine) and a catalytic amount of a base like potassium tert-butoxide (t-BuOK, approximately 10 mg).[6][7]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6][7]
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.[6][7]
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[6][7]
Protocol 2: Generalized Maillard Reaction for Pyrazine Formation
This protocol outlines the synthesis of pyrazines from amino acids and reducing sugars.
-
Reactant Preparation: Prepare equimolar solutions of an amino acid (e.g., glycine) and a reducing sugar (e.g., glucose) in a suitable buffer, such as a phosphate buffer.[2]
-
Reaction Setup: Combine the amino acid and sugar solutions in a reaction vessel equipped with a reflux condenser.[2]
-
Heating: Heat the reaction mixture to a specific temperature, typically between 120-160°C, for a defined period (e.g., 1-2 hours).[2] The optimal temperature and time should be determined experimentally for the specific reactants.[2]
-
Extraction: After cooling, extract the pyrazine products from the aqueous reaction mixture using a suitable organic solvent (e.g., dichloromethane or diethyl ether). Perform multiple extractions to maximize recovery.[1]
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude pyrazine product.[2] Further purification can be achieved by column chromatography or distillation.[1]
Protocol 3: The Gutknecht Pyrazine Synthesis
This method involves the self-condensation of α-amino ketones.
-
Formation of the α-Amino Ketone: The α-amino ketone is often generated in situ. One common method is the reduction of an α-oximino ketone.[1]
-
Self-Condensation: The α-amino ketone undergoes spontaneous self-condensation to form a dihydropyrazine intermediate.[1]
-
Oxidation: The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent such as copper(II) sulfate.[1]
-
Work-up and Purification: After the reaction is complete, neutralize the reaction mixture and extract the pyrazine product with an organic solvent. The crude product can then be purified by distillation or column chromatography.[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the general reaction pathway for pyrazine synthesis from a 1,2-dicarbonyl and a 1,2-diamine, highlighting the critical oxidation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Pyrazines from Imidazole Impurities
Welcome to the Technical Support Center for the purification of pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the removal of common imidazole impurities from pyrazine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating pyrazines from imidazole impurities?
A1: The primary methods for purifying pyrazines from imidazole impurities include liquid-liquid extraction (LLE), column chromatography, distillation, and recrystallization. The choice of method depends on the specific properties of the pyrazine and the nature of the imidazole impurity.
Q2: Why is hexane a preferred solvent for liquid-liquid extraction of pyrazines when imidazole impurities are present?
A2: Hexane is a nonpolar solvent that selectively extracts less polar pyrazines from an aqueous reaction mixture, leaving the more polar imidazole impurities, such as 4-methyl imidazole, behind in the aqueous phase.[1][2][3][4][5] Solvents like methyl-t-butyl ether (MTBE) and ethyl acetate are less selective and can co-extract imidazole impurities along with the pyrazine product.[1][3][4][5]
Q3: Can column chromatography effectively remove imidazole impurities?
A3: Yes, column chromatography using silica gel is a highly effective method for removing polar imidazole impurities.[1][2][3] The silica gel retains the more polar imidazoles, allowing the less polar pyrazines to elute first.[1][3]
Q4: When is distillation a suitable method for pyrazine purification?
A4: Distillation is effective for separating volatile pyrazines from non-volatile impurities like imidazoles.[1] This method is only applicable if the target pyrazine is sufficiently volatile and thermally stable.
Q5: What are the key considerations for recrystallizing pyrazines to remove impurities?
A5: Successful recrystallization depends on selecting a suitable solvent in which the pyrazine is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[6] A slow cooling rate is crucial to allow for the formation of pure crystals, as rapid cooling can lead to the precipitation of an impure amorphous solid.[6]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Issues
Problem: My liquid-liquid extraction with MTBE or ethyl acetate is co-extracting imidazole impurities with my pyrazine product.
Solution:
-
Solvent Change: Switch to a less polar solvent like hexane for the extraction. Hexane has been shown to selectively extract pyrazines while leaving polar imidazole byproducts in the aqueous layer.[1][2][3][4][5]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of fresh solvent to improve separation efficiency.[1]
-
Downstream Purification: If co-extraction has already occurred, the resulting organic extract can be further purified by passing it through a silica gel column.[1][3]
Column Chromatography Challenges
Problem: I am having difficulty achieving good separation of my pyrazine from imidazole impurities using column chromatography.
Solution:
-
Solvent System Optimization: The choice of the mobile phase is critical. A common and effective solvent system is a mixture of hexane and ethyl acetate.[1][2] A 90:10 hexane/ethyl acetate mixture has been shown to provide good separation.[1][2][3]
-
Silica Gel Selection: Standard flash silica may not always provide sufficient resolution. Using a higher surface area silica gel can improve the separation of chemically similar compounds.[6]
-
Alternative Stationary Phases: If normal-phase chromatography is not effective, consider using reverse-phase chromatography with a C18-bonded silica column.[1][5]
Recrystallization Failures
Problem: My pyrazine is not crystallizing, or the resulting solid is impure after recrystallization.
Solution:
-
Proper Solvent Selection: The ideal solvent should fully dissolve the pyrazine at a high temperature but have low solubility at room temperature or below. Experiment with different solvents to find the optimal one.
-
Slow Cooling: Avoid rapid cooling ("shock cooling") of the solution.[6] Allow the solution to cool slowly and undisturbed to promote the growth of pure crystals. Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.[6]
-
Hot Filtration: If insoluble impurities are present in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.[6]
Data Presentation
Table 1: Comparison of Purification Methods for Pyrazine from Imidazole Impurities
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Differential solubility of pyrazine and imidazole in immiscible solvents. | Simple and effective for initial cleanup. | Requires multiple extractions for good recovery; solvent choice is critical to avoid co-extraction of impurities.[6] |
| Column Chromatography | Differential adsorption of pyrazine and imidazole onto a stationary phase (e.g., silica gel). | Highly effective for separating compounds with different polarities. Can provide very pure fractions. | Can be time-consuming and require significant amounts of solvent. |
| Distillation | Separation based on differences in boiling points. | Effective for separating volatile pyrazines from non-volatile imidazoles.[1] | Only applicable to volatile and thermally stable pyrazines. May not separate pyrazines with similar boiling points.[6] |
| Recrystallization | Difference in solubility of the pyrazine and impurities in a solvent at different temperatures. | Can yield very pure crystalline material for solid pyrazines.[6] | Requires careful solvent selection and controlled cooling; can be time-consuming.[6] |
Experimental Protocols
Protocol 1: Purification of Pyrazines using a Packed Silica Column
This protocol is designed for the removal of imidazole byproducts from an organic extract.[6]
-
Column Preparation: Pack 5-7 grams of silica gel into a short column (e.g., 60 x 10 mm).
-
Sample Loading: Pass the organic extract (e.g., in DCM or MTBE) containing the pyrazines and imidazole impurities through the column.
-
Elution: Elute the column with an appropriate solvent system, such as a 90:10 mixture of hexane and ethyl acetate.[1][2][3]
-
Fraction Collection: Collect the eluent in fractions (e.g., every 20 mL).
-
Analysis: Analyze the fractions by GC/MS or TLC to identify the fractions containing the purified pyrazines. The silica will retain the more polar imidazole impurities.[6]
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrazine.
Protocol 2: Recrystallization of a Solid Pyrazine Derivative
This protocol provides a general procedure for the purification of a solid pyrazine derivative.
-
Dissolution: Dissolve the crude pyrazine in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystal Formation: Once crystals begin to form, place the flask in an ice-water bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the pure crystals by filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A typical purification workflow for pyrazine derivatives.
Caption: A troubleshooting guide for pyrazine purification.
References
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
challenges in the scale-up of 2,3-diphenylpyrazine production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,3-diphenylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound?
A1: The most prevalent laboratory method is the condensation of benzil with ethylenediamine. This reaction proceeds through a dihydropyrazine intermediate, which is then oxidized to the aromatic this compound.[1]
Q2: What are the critical process parameters to monitor during the synthesis and scale-up?
A2: Key parameters to monitor and control include:
-
Temperature: To manage the reaction rate and minimize the formation of side products.
-
Rate of Addition: Controlled addition of reagents is crucial to manage exothermic reactions, especially at a larger scale.
-
Agitation Speed: Ensuring a homogenous reaction mixture is vital for consistent results and efficient heat transfer.
-
Atmosphere: The oxidation of the dihydropyrazine intermediate can be sensitive to the atmospheric conditions (e.g., air, oxygen, or the use of a chemical oxidizing agent).
Q3: What are the primary challenges encountered when scaling up this compound production?
A3: Scaling up the synthesis of this compound presents several challenges:
-
Exothermic Reaction Control: The condensation reaction can be exothermic, which can be difficult to manage in larger reactors, potentially leading to side reactions and impurities.
-
Mixing Efficiency: Achieving uniform mixing in large-scale reactors is more challenging than in a laboratory setting. Poor mixing can result in localized "hot spots" and incomplete reactions.
-
Product Isolation and Purification: Methods like column chromatography that are feasible at the lab scale may not be practical for large-scale production. Recrystallization becomes a more common but potentially challenging purification method.
-
Yield and Purity Consistency: Maintaining high yields and purity can be difficult during scale-up due to changes in surface area-to-volume ratios, heat transfer, and mass transfer.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider extending the reaction time or moderately increasing the reaction temperature. |
| Suboptimal Reagent Ratio | - Ensure the molar ratio of benzil to ethylenediamine is optimized. An excess of one reagent may be necessary depending on the reaction conditions. |
| Inefficient Oxidation | - If the reaction is performed under air, ensure adequate aeration of the reaction mixture. - Consider using a chemical oxidizing agent, such as manganese dioxide or copper(II) salts, to drive the conversion of the dihydropyrazine intermediate to the final product.[1] |
| Product Loss During Workup | - Optimize the extraction and isolation procedures. Ensure the pH is appropriate during aqueous washes to minimize product solubility in the aqueous phase. |
Issue 2: Impure this compound Product
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Benzil | - Improve reaction conditions to drive the reaction to completion (see "Low Yield" section). - Optimize the purification method. Benzil can often be removed through careful recrystallization with an appropriate solvent system. |
| Formation of Side Products | - The primary side product is often the intermediate 2,3-diphenyl-5,6-dihydropyrazine if oxidation is incomplete. Improve the oxidation step as described above. - Other potential side reactions can lead to polymeric materials, especially at elevated temperatures. Maintain strict temperature control. |
| Solvent Entrapment in Crystals | - During recrystallization, ensure a slow cooling rate to allow for the formation of pure crystals. - Dry the final product under vacuum at an appropriate temperature to remove residual solvent. |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is a general guideline for the laboratory-scale synthesis.
Materials:
-
Benzil
-
Ethylenediamine
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve benzil in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Slowly add ethylenediamine to the solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the benzil is consumed.
-
Cool the reaction mixture to room temperature.
-
The intermediate, 2,3-diphenyl-5,6-dihydropyrazine, may precipitate. If so, it can be isolated or oxidized in situ.
-
To oxidize the intermediate, either stir the reaction mixture vigorously in the presence of air or add a suitable oxidizing agent (e.g., manganese dioxide).
-
Once the oxidation is complete (monitored by TLC), the product can be isolated. This may involve removing the solvent under reduced pressure and purifying the crude product.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Visualizations
Caption: Synthesis pathway of this compound from benzil and ethylenediamine.
Caption: A general troubleshooting workflow for this compound synthesis.
Caption: Logical relationship between scale-up challenges and their consequences.
References
avoiding polymerization during pyrazine synthesis
Welcome to the Technical Support Center for Pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of pyrazine derivatives, with a specific focus on preventing unwanted polymerization and other side reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrazine synthesis is resulting in a dark, tarry mixture with low yield. What is the likely cause?
A1: The formation of a dark, polymeric substance is a common issue in pyrazine synthesis, often indicating that polymerization or degradation reactions are occurring.[1] This can be triggered by several factors:
-
High Reaction Temperature: Excessive heat can cause the pyrazine ring to break down or can promote side reactions. For many gas-phase dehydrogenation reactions, temperatures above 450°C can lead to ring cleavage, while temperatures below 300°C may result in incomplete reaction and piperazine byproducts.[1][2]
-
Air Sensitivity: Intermediates in the synthesis, particularly dihydropyrazines, can be sensitive to air oxidation, leading to complex side reactions and discoloration.[1][3]
-
Reactive Starting Materials: Impurities in the starting materials, such as aldol condensation products, can initiate unwanted side reactions.[1] The inherent reactivity of intermediates like α-amino ketones can also lead to self-condensation and polymerization if not controlled.[3]
-
Harsh Reaction Conditions: Overly acidic or basic conditions can cause degradation of the starting materials or the final pyrazine product.[4]
Q2: How can I prevent the formation of polymeric byproducts in my reaction?
A2: To minimize polymerization and improve the yield of your desired pyrazine derivative, consider the following strategies:
-
Temperature Control: Carefully optimize the reaction temperature. Lowering the temperature is often a primary step to reduce degradation and unwanted side reactions.[1] A systematic optimization of reaction parameters is crucial for improving selectivity.[4]
-
Inert Atmosphere: If your intermediates are known to be air-sensitive, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1] This is particularly important during the oxidation of the dihydropyrazine intermediate.[3]
-
Purity of Reagents: Ensure your starting materials, such as 1,2-diamines and 1,2-dicarbonyl compounds, are of high purity.[1][3] Purification of reagents before use can prevent impurity-driven side reactions.[3]
-
Milder Reagents and Conditions: Where possible, opt for milder reaction conditions. This includes using less harsh acids or bases during the reaction and workup stages to prevent product degradation.[4]
Q3: I am observing unexpected side products along with my desired pyrazine. What are common side reactions and how can I avoid them?
A3: Besides polymerization, several other side reactions can reduce your yield:
-
Incomplete Oxidation: Many pyrazine syntheses form a dihydropyrazine intermediate that must be oxidized to the final aromatic product.[3][4] If this step is inefficient, you will obtain a mixture. Ensure your oxidizing agent is active and used in the correct stoichiometry, or consider extending the reaction time for this step.
-
Aldol Condensation: If solvents or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to colored byproducts.[1] Using purified, appropriate solvents is essential.
-
Formation of Regioisomers: When using unsymmetrical starting materials, the formation of structurally similar byproducts like regioisomers can occur. This complicates purification. Modifying the synthetic strategy to a more regioselective method may be necessary.[1]
-
Imidazole Formation: In some condensation reactions, the formation of imidazole derivatives can be a competing pathway, consuming starting materials.[4]
Q4: Can the choice of catalyst and base influence polymerization and side reactions?
A4: Absolutely. The choice of catalyst and base is critical for controlling the reaction pathway and minimizing unwanted products.
-
Base Selection: The effectiveness of different bases can vary significantly. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to provide substantially higher yields compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).[1]
-
Catalyst Loading: The amount of catalyst must be optimized. High catalyst loading can sometimes limit the scalability of a reaction.[1] For certain manganese-catalyzed reactions, a 2 mol% loading has been found to be optimal.[1] In some cases involving copper catalysts, interactions with amine bases can interfere with polymerization, necessitating the exploration of alternative, copper-free polymerization conditions like Stille condensation.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to polymerization during pyrazine synthesis.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) | Citation |
| Dark, tarry, or black reaction mixture | Polymerization or degradation of product/intermediates. | Lower the reaction temperature. Run the reaction under an inert atmosphere (N₂ or Ar). Ensure high purity of starting materials. | [1] |
| Low yield of desired pyrazine product | Incomplete reaction or oxidation. Suboptimal reaction conditions (temperature, solvent, base). Side reactions consuming starting materials. | Extend reaction time or increase temperature moderately. Screen different solvents, bases, and catalysts. Identify and suppress potential side reactions by adjusting conditions. | [4] |
| Multiple spots on TLC, difficult to purify | Formation of structurally similar byproducts (e.g., regioisomers). Incomplete oxidation leading to dihydropyrazine impurity. | Modify the synthetic route to be more regioselective. Adjust eluent polarity for better chromatographic separation. Ensure the oxidation step goes to completion. | [1][3] |
| Reaction fails to start or proceeds very slowly | Inactive catalyst or incorrect catalyst loading. Incorrect reaction conditions (temperature, pressure). | Verify catalyst activity and optimize loading. Confirm the optimal temperature and pressure for your specific reaction. | [1] |
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted Pyrazines via Condensation-Oxidation
This protocol describes a common method for synthesizing pyrazines from a 1,2-dicarbonyl compound and a 1,2-diamine, which is foundational and often a starting point for optimization to avoid side reactions.
Materials:
-
1,2-dicarbonyl compound (e.g., benzil) (1.0 eq)
-
1,2-diamine (e.g., ethylene diamine) (1.0 eq)
-
Solvent (e.g., ethanol, methanol, or 1,4-dioxane)
-
Catalyst (optional, e.g., catalytic amount of t-BuOK)
-
Oxidizing agent (if relying on air oxidation, ensure good aeration; otherwise, MnO₂ or another suitable agent may be needed post-condensation)
Procedure:
-
Dissolve the 1,2-dicarbonyl compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the 1,2-diamine (1.0 eq) to the solution. If using a base catalyst, add it at this stage.
-
Stir the reaction mixture at room temperature or with gentle heating. The initial reaction forms the dihydropyrazine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the condensation is complete (as indicated by TLC), the dihydropyrazine needs to be oxidized. Often, stirring the reaction mixture open to the air for several hours is sufficient for oxidation. For less reactive intermediates, an oxidizing agent may be required.
-
After the oxidation is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to isolate the desired pyrazine derivative from any side products or polymers.[4]
Visual Guides
Troubleshooting Workflow for Polymerization
This diagram outlines a logical workflow for addressing polymerization issues during pyrazine synthesis.
Caption: A step-by-step troubleshooting guide for polymerization issues.
Reaction Pathways: Desired Synthesis vs. Polymerization
This diagram illustrates the desired reaction pathway leading to a pyrazine versus competing side reactions that result in polymer formation.
Caption: Competing reaction pathways in pyrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazinacene conjugated polymers: a breakthrough in synthesis and unraveling the conjugation continuum - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06552A [pubs.rsc.org]
Technical Support Center: Optimizing Recrystallization of 2,3-Diphenylpyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the recrystallization of 2,3-diphenylpyrazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting & FAQs
This section provides practical advice in a question-and-answer format to overcome common challenges in the recrystallization of this compound.
Q1: My this compound will not dissolve in the solvent, or the solubility is very low. What should I do?
A1: Low solubility is a common issue. Here are several factors to consider:
-
Solvent Choice: The principle of "like dissolves like" is a good starting point. This compound is a relatively nonpolar, aromatic compound, so you should start with solvents of similar polarity. Toluene is often a good choice for aromatic compounds.[1] If a single solvent is not effective, a mixed-solvent system can be employed.[2][3]
-
Temperature: Ensure you are heating the solvent to its boiling point to maximize solubility.[2]
-
Amount of Solvent: You may not be using enough solvent. Add the hot solvent in small portions until the solid dissolves.[2] However, using a large excess of solvent will lead to poor recovery in the crystallization step.[4]
Q2: My this compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly.[4]
-
Reheat and Add Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional hot solvent to decrease the saturation.[4]
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[5]
-
Induce Crystallization: Scratching the inside of the flask with a glass rod can provide a surface for crystals to nucleate.[4]
Q3: The recovery yield of my recrystallized this compound is very low. How can I improve it?
A3: Low recovery can be caused by several factors:
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor.[4] Use the minimum amount of hot solvent required to dissolve the crude product.[2]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.[4]
-
Incomplete Crystallization: Make sure the solution has been thoroughly cooled, including in an ice bath, to maximize crystal formation.[5]
Q4: After recrystallization, my this compound is still impure. What went wrong?
A4: Recrystallization is a powerful purification technique, but it may not remove all impurities in a single step.
-
Inappropriate Solvent: The chosen solvent may not be effectively separating the desired compound from the impurities. A different solvent or a mixed-solvent system might be necessary.
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[5] Slow, controlled cooling is crucial for forming pure crystals.[5]
-
Multiple Recrystallizations: For very impure samples, a second recrystallization may be necessary to achieve the desired level of purity.
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Melting Point (°C) | Polarity (Relative) | Comments |
| Toluene | 111 | -95 | 0.099 | Good for aromatic compounds, but high boiling point can make it difficult to remove.[1] |
| Ethanol (95%) | 78 | -116 | 0.654 | An excellent general-purpose solvent.[1] |
| Ethyl Acetate | 77 | -84 | 0.228 | A good general-purpose solvent for compounds of intermediate polarity.[1] |
| Methanol | 64 | -94 | 0.762 | Good for relatively polar compounds and is easily removed.[1] |
| Hexane | 69 | -94 | 0.009 | Suitable for nonpolar compounds and is easily removed.[1] |
| Cyclohexane | 81 | 6.5 | 0.006 | A good solvent for nonpolar compounds, but may freeze in an ice bath.[1] |
| Acetone | 56 | -94 | 0.355 | A good general-purpose solvent.[1] |
| Water | 100 | 0 | 1.000 | The solvent of choice for many polar compounds; however, crystals may dry slowly.[1] |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization of this compound
This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents from the table above
-
Test tubes
-
Hot plate or heating mantle
-
Spatula
-
Glass stirring rod
Procedure:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[2]
-
If the compound is insoluble at room temperature, heat the test tube gently in a water bath on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Once the solid is dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observe the formation of crystals. A good solvent will allow for the formation of well-defined crystals upon cooling.
-
If crystals form, place the test tube in an ice bath to maximize crystallization.
-
Evaluate the quantity and quality of the crystals to determine the most suitable solvent.
Protocol 2: Recrystallization of this compound
This protocol describes the general procedure for recrystallizing this compound once a suitable solvent has been identified.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from Protocol 1)
-
Erlenmeyer flask
-
Hot plate or heating mantle
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Heat the mixture to the boiling point of the solvent while stirring. If using a volatile solvent, attach a condenser.
-
Add more hot solvent in small portions until all of the solid has just dissolved.[2]
-
If the solution is colored, you can add a small amount of decolorizing carbon and boil for a few minutes. If insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.[5]
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Mandatory Visualizations
Caption: A typical workflow for the recrystallization of this compound.
Caption: A troubleshooting guide for common recrystallization issues.
References
- 1. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C16H12N2 | CID 243907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,3-Diphenylpyrazine and 2,5-Diphenylpyrazine Isomers for Researchers
An In-depth Analysis of Synthesis, Spectroscopic, Structural, and Physicochemical Properties
For researchers and professionals in drug development and materials science, understanding the nuanced differences between structural isomers is paramount. This guide provides a comprehensive comparison of 2,3-diphenylpyrazine and 2,5-diphenylpyrazine, two isomers with distinct properties stemming from the positional difference of their phenyl substituents. This document outlines their synthesis, comparative spectroscopic and electrochemical behavior, and structural characteristics, supported by experimental data and detailed protocols.
Introduction to Diphenylpyrazine Isomers
Diphenylpyrazines are nitrogen-containing heterocyclic compounds that serve as valuable scaffolds in medicinal chemistry and materials science. The positioning of the two phenyl groups on the pyrazine ring in the 2,3- and 2,5-positions gives rise to significant differences in their steric and electronic properties. These differences manifest in their synthesis, crystal packing, photophysical characteristics, and electrochemical behavior, influencing their potential applications. For instance, derivatives of this compound have been investigated as potent inhibitors for cancer treatment.
Synthesis of Isomers
The most common and straightforward method for synthesizing both this compound and 2,5-diphenylpyrazine is through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.
This compound Synthesis: This isomer is typically synthesized by the condensation of benzil (a 1,2-dicarbonyl compound) with ethylenediamine (a 1,2-diamine). The reaction is often catalyzed by a base and proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.
2,5-Diphenylpyrazine Synthesis: The synthesis of the 2,5-isomer involves the reaction of α-aminoacetophenone hydrochloride, which dimerizes under basic conditions to form 2,5-diphenyl-2,5-dihydropyrazine, followed by oxidation to yield 2,5-diphenylpyrazine.
Below is a logical workflow for the synthesis of these isomers.
Caption: General synthesis workflows for 2,3- and 2,5-diphenylpyrazine.
Comparative Physicochemical and Spectroscopic Properties
The positional isomerism of the phenyl groups leads to distinct physicochemical and spectroscopic properties. A summary of these properties is presented in the table below.
| Property | This compound | 2,5-Diphenylpyrazine |
| Molecular Formula | C₁₆H₁₂N₂ | C₁₆H₁₂N₂ |
| Molecular Weight | 232.28 g/mol | 232.28 g/mol |
| CAS Number | 1588-89-2[1] | 5398-63-0[2] |
| Appearance | White to off-white crystalline solid | Pale yellow solid |
| Melting Point | 120-122 °C | 192-194 °C |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane | Soluble in hot ethanol, sparingly soluble in cold ethanol |
| UV-Vis (λmax) | ~260 nm, ~320 nm (in Ethanol) | ~330 nm (in Ethanol) |
| Fluorescence Emission | Typically weak or non-fluorescent in solution | Can exhibit fluorescence, dependent on solvent and aggregation state |
Structural Analysis: A Tale of Two Symmetries
The spatial arrangement of the phenyl groups profoundly impacts the molecular symmetry and crystal packing of the two isomers.
This compound: In this isomer, the adjacent phenyl groups lead to significant steric hindrance. This forces the phenyl rings to twist out of the plane of the pyrazine ring. X-ray crystallography studies have shown that the dihedral angles between the phenyl rings and the pyrazine ring are substantial, leading to a non-planar, C2-symmetric conformation in the solid state.
2,5-Diphenylpyrazine: The 2,5-substitution pattern allows for a more planar conformation. The phenyl groups are positioned opposite to each other, minimizing steric repulsion. This often results in a centrosymmetric molecular structure in the crystal lattice, with the molecule being largely planar. This planarity can facilitate stronger intermolecular π-π stacking interactions in the solid state.
The following diagram illustrates the key structural differences.
Caption: Key structural differences between the two diphenylpyrazine isomers.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these isomers are provided below for reproducibility in a research setting.
Synthesis of this compound
Materials:
-
Benzil
-
Ethylenediamine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) in absolute ethanol.
-
Add ethylenediamine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure this compound as white crystals.
Synthesis of 2,5-Diphenylpyrazine
Materials:
-
α-Aminoacetophenone hydrochloride
-
Sodium hydroxide (or another suitable base)
-
Ethanol
-
An oxidizing agent (e.g., potassium permanganate or air)
Procedure:
-
Suspend α-aminoacetophenone hydrochloride (1 equivalent) in ethanol.
-
Slowly add a solution of sodium hydroxide (2 equivalents) in water to the suspension while stirring.
-
Continue stirring at room temperature for several hours. The reaction progress can be monitored by TLC.
-
The intermediate dihydropyrazine may precipitate. The oxidation can be carried out by bubbling air through the reaction mixture or by adding a suitable oxidizing agent.
-
Once the oxidation is complete (indicated by a color change and TLC analysis), the product is isolated.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pale yellow crystals of 2,5-diphenylpyrazine.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the diphenylpyrazine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR of this compound, expect complex multiplets for the phenyl protons and a singlet for the pyrazine protons. For 2,5-diphenylpyrazine, expect a simpler multiplet pattern for the phenyl protons and a singlet for the pyrazine protons due to symmetry.
-
For ¹³C NMR, identify the chemical shifts for the aromatic carbons of the phenyl and pyrazine rings. The number of unique carbon signals will reflect the symmetry of the molecule.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy:
-
Prepare stock solutions of each isomer in a spectroscopic grade solvent (e.g., ethanol, cyclohexane) at a concentration of approximately 10⁻³ M.
-
Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) from the stock solution for analysis.
-
Record the UV-Vis absorption spectrum from 200 to 500 nm using a spectrophotometer.
-
For fluorescence measurements, excite the sample at its absorption maximum (λmax) and record the emission spectrum. The emission range will depend on the isomer and solvent.
-
To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be used for comparison under identical experimental conditions.
Cyclic Voltammetry (CV):
-
Prepare a solution of the diphenylpyrazine isomer (typically 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement.
-
Record the cyclic voltammogram by scanning the potential in the desired range to observe the oxidation and reduction peaks of the compound.
Single-Crystal X-ray Diffraction:
-
Grow single crystals of each isomer suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Solve and refine the crystal structure using appropriate software packages to determine the bond lengths, bond angles, dihedral angles, and crystal packing.
Conclusion
The choice between this compound and 2,5-diphenylpyrazine in research and development depends critically on the desired molecular properties. The steric hindrance in the 2,3-isomer leads to a twisted, non-planar structure, which can be advantageous for creating specific binding pockets in drug design or for disrupting π-π stacking in materials. Conversely, the planar and centrosymmetric nature of the 2,5-isomer is often desirable for applications requiring strong intermolecular interactions and ordered packing, such as in organic electronics. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions and to further explore the potential of these versatile diphenylpyrazine isomers.
References
Validating the Structure of 2,3-Diphenylpyrazine: A Comparative Guide to NMR and Mass Spectrometry Analysis
An objective guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 2,3-diphenylpyrazine, with a comparative analysis against its isomer, 2,5-diphenylpyrazine, and an overview of alternative characterization techniques.
The unambiguous structural elucidation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. For N-heterocyclic compounds like this compound, a molecule with applications in materials science and as a scaffold in medicinal chemistry, precise characterization is paramount. This guide provides a detailed comparison of the validation of the this compound structure using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). To provide a clear benchmark, the spectral data is compared with that of its structural isomer, 2,5-diphenylpyrazine.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its isomer, 2,5-diphenylpyrazine. This direct comparison highlights the distinct spectroscopic signatures that allow for their differentiation.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 8.52 | s | 2H | H-5, H-6 |
| 7.55 - 7.65 | m | 4H | Phenyl H (ortho) | |
| 7.35 - 7.45 | m | 6H | Phenyl H (meta, para) | |
| 2,5-Diphenylpyrazine [1] | 9.06 | s | 2H | H-3, H-6 |
| 8.05 | d, J = 7.2 Hz | 4H | Phenyl H (ortho) | |
| 7.46 - 7.53 | m | 6H | Phenyl H (meta, para) |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 153.5 | C-2, C-3 |
| 143.8 | C-5, C-6 | |
| 138.1 | Phenyl C (ipso) | |
| 129.5 | Phenyl C (ortho/meta) | |
| 128.6 | Phenyl C (ortho/meta) | |
| 128.4 | Phenyl C (para) | |
| 2,5-Diphenylpyrazine [1] | 150.7 | C-2, C-5 |
| 141.2 | C-3, C-6 | |
| 136.3 | Phenyl C (ipso) | |
| 129.7 | Phenyl C (ortho/meta) | |
| 129.0 | Phenyl C (ortho/meta) | |
| 126.8 | Phenyl C (para) |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 232 | 204, 178, 102, 77 |
| 2,5-Diphenylpyrazine [1] | 232 | 204, 178, 155, 102, 76, 51 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the standard protocols for the NMR and mass spectrometry analysis of diphenylpyrazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.99 s
-
Spectral Width: 20.5 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
-
Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 238.9 ppm
-
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or dichloromethane.
Electron Ionization (EI) Mass Spectrometry:
-
Instrument: Shimadzu GCMS-QP5050A spectrometer (or equivalent) with a direct insertion probe or coupled to a gas chromatograph.[1]
-
Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[1]
-
Mass Range: m/z 50-500
-
Source Temperature: 230 °C
-
Alternative Structural Validation Methods
While NMR and MS are powerful tools, other techniques can provide complementary or definitive structural information.
-
X-ray Crystallography: This is the gold standard for unambiguous structure determination in the solid state. It provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. However, it is contingent on the ability to grow single crystals of sufficient quality.
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for complex structures. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively, allowing for a more detailed and confident assignment of all NMR signals.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. This can be crucial in confirming the molecular formula and distinguishing between compounds with the same nominal mass.
Analytical Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
References
Comparative Study of 2,3-Diphenylpyrazine Derivatives as Skp2 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of novel 2,3-diphenylpyrazine derivatives as potent inhibitors of S-Phase Kinase-Associated Protein 2 (Skp2). The data and protocols presented herein are intended to inform researchers, scientists, and drug development professionals on the efficacy and mechanism of action of this promising class of anti-cancer compounds.
Introduction
S-Phase Kinase-Associated Protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex. It plays a pivotal role in cell cycle progression by targeting tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1 (p27), for ubiquitination and subsequent proteasomal degradation. Overexpression of Skp2 is a common feature in a multitude of human cancers and is frequently associated with poor prognosis. Consequently, the inhibition of Skp2 has emerged as a promising therapeutic strategy for cancer treatment. This guide focuses on a series of this compound derivatives that have been developed to disrupt the crucial interaction between Skp2 and its essential cofactor, Cks1, thereby preventing the degradation of p27 and inducing cell cycle arrest in cancer cells.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of key this compound derivatives against the Skp2-Cks1 interaction and their cytotoxic effects on various human cancer cell lines. The data highlights the structure-activity relationship (SAR) and the significant improvements in potency achieved through chemical optimization.
| Compound ID | Description | Skp2-Cks1 Interaction IC50 (μM) | PC-3 (Prostate Cancer) IC50 (μM) | MGC-803 (Gastric Cancer) IC50 (μM) | NCI-H1299 (Lung Cancer) IC50 (μM) | KYSE-510 (Esophageal Cancer) IC50 (μM) |
| 11a | Initial Hit Compound | >10 | ND | ND | ND | ND |
| 14i | Optimized Derivative | 2.8[1][2] | 4.8[1][2] | 7.0[1][2] | ND | ND |
| HK-E35 | Lead Compound | 4.86 | ND | ND | ND | ND |
| 10h | Hybridized Derivative | 0.38 | ND | ND | Potent Activity | Potent Activity |
ND: Not Determined from the provided search results. The potency of compound 10h against NCI-H1299 and KYSE-510 cells was described as "excellent anti-tumor activities," though specific IC50 values were not provided in the abstracts.
Signaling Pathway and Mechanism of Action
The this compound derivatives exert their anti-cancer effects by disrupting the Skp2 signaling pathway. The diagram below illustrates the mechanism of Skp2-mediated p27 degradation and the point of intervention for these inhibitors.
References
Assessing the Purity of Synthesized 2,3-Diphenylpyrazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. The presence of even minute impurities can significantly alter the physicochemical properties and biological activity of a substance, leading to misleading experimental outcomes and potential safety concerns. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2,3-diphenylpyrazine and evaluates its performance against relevant alternative heterocyclic compounds.
Methods for Purity Determination of this compound
Several analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method often depends on the nature of the expected impurities, the required level of accuracy, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing quantitative information based on signal intensity. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-100% (with certified reference standard) |
| Strengths | High resolution, suitable for non-volatile and thermally labile compounds, well-established for purity assays. | High sensitivity, excellent for identifying volatile impurities, provides structural information of impurities. | Primary analytical method, highly accurate and precise, does not require a reference standard of the analyte itself for quantification. |
| Limitations | Requires a reference standard for the main compound and impurities for accurate quantification, may not detect all impurities if they don't have a chromophore. | Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer for optimal results. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities and quantifying the relative peak areas.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of a this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the standard (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Purity Calculation: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in dichloromethane (e.g., 1 mg/mL).
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion source temperature: 230 °C
-
Mass range: 50-500 amu
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a library database (e.g., NIST). The purity can be estimated by the relative peak area percentages.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the this compound sample using an internal standard.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Performance Comparison with Alternative Compounds
This compound belongs to the broader class of pyrazine and pyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The performance of this compound can be benchmarked against other heterocyclic compounds in various therapeutic areas.
Table 2: Comparative Biological Activity of Pyrazine and Pyridine Derivatives
| Compound Class | Derivative | Target/Application | IC₅₀/EC₅₀ (µM) |
| Pyrazine | This compound Analogue | Anticancer (Hypothetical) | Data not available |
| Imidazo[1,2-a]pyrazine derivative | Anticancer (Hep-2 cell line) | 11[1] | |
| Imidazo[1,2-a]pyrazine derivative | Anticancer (HepG2 cell line) | 13[1] | |
| Fructosazine | Antimicrobial (E. coli) | 50% growth inhibition at 3.6 g/L[2] | |
| Pyridine | Imidazo[1,2-a]pyridine derivative | Anticancer (Hep-2 cell line) | 11[1] |
| Imidazo[1,2-a]pyridine derivative | Anticancer (HepG2 cell line) | 13[1] |
Note: Direct comparative data for this compound in specific biological assays is limited in publicly available literature. The data presented for analogues provides a reference for potential performance.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows for purity assessment and a generalized pyrazine synthesis.
Caption: Workflow for Purity Assessment of this compound.
Caption: Generalized Workflow for Pyrazine Synthesis.
References
A Comparative Guide to the Biological Activity of 2,3-Diphenylpyrazine and Other Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activity of 2,3-diphenylpyrazine and other notable pyrazine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data to aid researchers in drug discovery and development.
Anticancer Activity
Pyrazine derivatives have emerged as a promising class of anticancer agents, with this compound derivatives showing particular efficacy as inhibitors of S-phase kinase-associated protein 2 (Skp2).[1] Skp2 is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which plays a crucial role in cell cycle progression by targeting tumor suppressor proteins, such as p27Kip1, for degradation. By inhibiting the Skp2-Cks1 interaction, this compound derivatives can stabilize p27, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of this compound derivatives and other pyrazine compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative (14i) | PC-3 (Prostate) | 4.8 | [1] |
| MGC-803 (Gastric) | 7.0 | [1] | |
| Chalcone-Pyrazine Hybrid (46) | BPH-1 (Benign Prostatic Hyperplasia) | 10.4 | [2] |
| MCF-7 (Breast) | 9.1 | [2] | |
| Chalcone-Pyrazine Hybrid (47) | PC12 (Pheochromocytoma) | 16.4 | [2] |
| Chalcone-Pyrazine Hybrid (49) | A549 (Lung) | 0.13 | [2] |
| Colo-205 (Colon) | 0.19 | [2] | |
| Chalcone-Pyrazine Hybrid (50) | MCF-7 (Breast) | 0.18 | [2] |
| Chalcone-Pyrazine Hybrid (51) | MCF-7 (Breast) | 0.012 | [2] |
| A549 (Lung) | 0.045 | [2] | |
| DU-145 (Prostate) | 0.33 | [2] | |
| Piperlongumine Analog (38-40) | HCT116 (Colon) | 3.19 - 8.90 | [2] |
| Flavono-Pyrazine Hybrid (88) | HT-29 (Colon) | 10.67 | [2] |
| Flavono-Pyrazine Hybrid (89) | MCF-7 (Breast) | 10.43 | [2] |
| Flavono-Pyrazine Hybrid (90) | HT-29 (Colon) | 10.90 | [2] |
Signaling Pathway of this compound Derivatives as Skp2 Inhibitors
Mechanism of action for this compound derivatives.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.
3. MTT Addition:
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
4. Formazan Solubilization:
-
The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.
5. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Pyrazine derivatives are also known for their broad-spectrum antimicrobial properties. They can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various pyrazine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2,5-disubstituted pyrazine derivative | Staphylococcus aureus | 12.5 | |
| Bacillus subtilis | 6.25 | ||
| Escherichia coli | 25 | ||
| Pseudomonas aeruginosa | 50 | ||
| Tetramethylpyrazine (Ligustrazine) | Escherichia coli | >100 | |
| Staphylococcus aureus | >100 | ||
| Pyrazine-2-carboxylic acid derivative (P4) | Candida albicans | 3.125 | [1] |
| Escherichia coli | 50 | [1] | |
| Pyrazine-2-carboxylic acid derivative (P10) | Candida albicans | 3.125 | [1] |
| Pseudomonas aeruginosa | 25 | [1] | |
| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 | [3] |
| Escherichia coli | 16 | [3] |
Experimental Protocol: Microbroth Dilution Method for MIC Determination
The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
1. Preparation of Inoculum:
-
A standardized bacterial or fungal suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
2. Serial Dilution of Compounds:
-
The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
3. Inoculation:
-
Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
4. Incubation:
-
The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activity
Several pyrazine derivatives have demonstrated significant anti-inflammatory effects. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of pro-inflammatory cytokine production.
Comparative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of various pyrazine derivatives using the carrageenan-induced paw edema model in rats. The data is presented as the percentage of edema inhibition.
| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Paeonol-Pyrazine Hybrid (37) | 20 µM (in vitro) | 56.32 (NO inhibition) | [2] |
| Pyrazolo[3,4-b]pyrazine (15) | 28 µM/kg | 44.44 | [4] |
| Pyrazolo[3,4-b]pyrazine (25a) | 28 µM/kg | 12.5 | [4] |
| Pyrazolo[3,4-b]pyrazine (26) | 28 µM/kg | 23.6 | [4] |
| Pyrazolo[3,4-b]pyrazine (27) | 28 µM/kg | 15.07 | [4] |
Experimental Workflow: Carrageenan-Induced Paw Edema
Workflow for the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model is a standard in vivo assay to screen for acute anti-inflammatory activity.
1. Animal Handling:
-
Male or female Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are acclimatized for at least one week before the experiment.
2. Compound Administration:
-
The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
3. Induction of Edema:
-
Thirty to sixty minutes after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.
4. Measurement of Paw Volume:
-
The paw volume is measured immediately after carrageenan injection (time 0) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
5. Calculation of Edema Inhibition:
-
The percentage of edema inhibition is calculated for each group using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
References
A Comparative Efficacy Analysis of 2,3-Diphenylpyrazine-Based Skp2 Inhibitors and Other Known Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Novel 2,3-Diphenylpyrazine-Based Inhibitors of the Skp2-Cks1 Interaction.
The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, playing a pivotal role in cell cycle progression through the targeted degradation of tumor suppressor proteins, most notably p27Kip1. Its frequent overexpression in various human cancers has positioned it as a compelling target for anticancer therapeutic development. A novel class of this compound-based compounds has recently emerged as potent inhibitors of the Skp2-Cks1 protein-protein interaction, a crucial step for p27Kip1 recognition and subsequent ubiquitination. This guide provides a comprehensive comparison of the efficacy of these novel inhibitors with other well-characterized drugs targeting the Skp2 pathway, supported by available experimental data.
Mechanism of Action: Targeting the Skp2-Mediated Degradation Pathway
The primary mechanism of action for the this compound-based inhibitors is the disruption of the interaction between Skp2 and its essential cofactor, Cks1. This interaction is critical for the high-affinity binding of Skp2 to its phosphorylated substrates, including the cyclin-dependent kinase inhibitor p27. By inhibiting the Skp2-Cks1 complex formation, these compounds prevent the ubiquitination and subsequent proteasomal degradation of p27. The accumulation of p27 leads to cell cycle arrest, primarily at the G1 phase, and an overall reduction in cancer cell proliferation.
Below is a diagram illustrating the targeted signaling pathway and the point of intervention for these inhibitors.
Cross-Validation of Experimental and Computational Data for 2,3-Diphenylpyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimentally determined and computationally predicted properties of 2,3-diphenylpyrazine (CAS RN: 1588-89-2), a heterocyclic aromatic compound. The objective is to offer a clear cross-validation of available data, highlighting areas of consensus and divergence between laboratory measurements and in silico models. Such comparisons are crucial in modern drug discovery and materials science for validating computational models and prioritizing synthetic targets.
Physicochemical and Spectroscopic Properties: A Comparative Analysis
The following tables summarize the available quantitative data for this compound, juxtaposing experimental values with those derived from computational predictions.
Table 1: General and Physicochemical Properties
| Property | Experimental Value | Computational Value | Source (Experimental) | Source (Computational) |
| Molecular Formula | C₁₆H₁₂N₂ | C₁₆H₁₂N₂ | [1] | [1] |
| Molar Mass | 232.28 g/mol | 232.28 g/mol | [1] | [2] |
| Melting Point | 121-122 °C | Not Applicable | [1] | |
| Aqueous Solubility | 21.5 µg/mL (at pH 7.4) | 20 µg/mL (0.02 g/L) | [2] | [3] |
| LogP | Not Available | 3.38 (ALOGPS) 3.6 (ChemAxon) | [3] |
Table 2: NMR Spectroscopic Data (Solvent: CDCl₃)
| Nucleus | Experimental Chemical Shifts (δ, ppm) | Computational Prediction Method |
| ¹H NMR | 8.65 (s, 2H, Pyrazine-H), 7.55-7.65 (m, 4H, Phenyl-H), 7.35-7.45 (m, 6H, Phenyl-H) | Gauge-Independent Atomic Orbital (GIAO) |
| ¹³C NMR | 153.4, 144.9, 138.2, 129.8, 129.0, 128.6 | Gauge-Independent Atomic Orbital (GIAO) |
Data Visualization
Visual diagrams help clarify the structure of the molecule and the workflow used for this comparative analysis. The following diagrams were generated using Graphviz and adhere to the specified design constraints.
Detailed Methodologies
To ensure reproducibility and clarity, the standard protocols for obtaining the experimental and computational data cited in this guide are detailed below.
Experimental Protocols
-
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.
-
-
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The stock solution is then diluted to a concentration that yields an absorbance maximum between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert law.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Acquisition: The spectrum is recorded over a range of 200-800 nm. A baseline correction is performed using a cuvette containing only the solvent.[4][5] The wavelength of maximum absorbance (λmax) is identified.
-
-
Aqueous Solubility (Shake-Flask Method)
-
Protocol: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
-
Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Sample Processing: The suspension is filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a calibration curve of known concentrations.
-
Computational Protocols
-
NMR Chemical Shift Prediction (GIAO)
-
Geometry Optimization: The 3D structure of this compound is first optimized using a Density Functional Theory (DFT) method, such as the B3LYP functional with a basis set like 6-31G(d).
-
NMR Calculation: Using the optimized geometry, the NMR magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[7][8] This is a standard and reliable approach for predicting NMR properties.[9]
-
Chemical Shift Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) by subtracting them from the shielding value of a reference standard (e.g., TMS), which has been calculated at the same level of theory (δ = σ_ref - σ_calc).[10]
-
-
UV-Vis Spectra Prediction (TD-DFT)
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra of organic molecules.[11][12]
-
Procedure: Following a ground-state geometry optimization (as described for NMR), a TD-DFT calculation is performed. This computes the vertical excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities) for a specified number of excited states.[13]
-
Solvent Effects: To better match experimental conditions, solvent effects are often included using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
-
LogP and Solubility Prediction
-
Method: Predicted LogP and aqueous solubility values are typically generated by software that uses algorithmic or fragment-based methods.[14][15]
-
ALOGPS and ChemAxon: These platforms analyze the chemical structure, breaking it down into atomic or fragmental contributions. Each fragment has a known contribution to lipophilicity or solubility, and these are summed to provide an estimate for the entire molecule. These methods are fast but provide approximations of the experimental values.[3]
-
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound | C16H12N2 | CID 243907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB010968) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. physchemres.org [physchemres.org]
- 7. G09 Keyword: NMR [wild.life.nctu.edu.tw]
- 8. gaussian.com [gaussian.com]
- 9. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. NMR Prediction with Scaling Factors | Zhe WANG, Ph.D. [wongzit.github.io]
- 11. mdpi.com [mdpi.com]
- 12. lakeheadu.ca [lakeheadu.ca]
- 13. Schrödinger Customer Portal [my.schrodinger.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. docs.chemaxon.com [docs.chemaxon.com]
A Comparative Guide to the Structure-Activity Relationships of 2,3-Diphenylpyrazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2,3-diphenylpyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer and kinase inhibitory activities. Due to limited available data, a brief overview of their antimicrobial potential is also presented. This guide aims to facilitate the rational design of more potent and selective analogs for therapeutic applications.
Anticancer and Kinase Inhibitory Activity
Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of various protein kinases and as effective anticancer agents. The following sections summarize the quantitative data and key SAR findings from these studies.
S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors
A series of 1,3-diphenylpyrazine derivatives have been identified as inhibitors of the Skp2-Cks1 interaction, a critical regulator of the cell cycle.[1][2] Inhibition of this interaction leads to the accumulation of the tumor suppressor p27, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Table 1: Inhibitory Activity of this compound Analogs against Skp2-Cks1 Interaction and Cancer Cell Lines [1][2]
| Compound | R1 | R2 | R3 | Skp2-Cks1 IC50 (μM) | PC-3 IC50 (μM) | MGC-803 IC50 (μM) |
| 11a | H | H | H | >50 | >50 | >50 |
| 14a | 4-F | H | H | 15.6 | 20.1 | 25.3 |
| 14b | 4-Cl | H | H | 8.2 | 10.5 | 14.7 |
| 14c | 4-Br | H | H | 6.5 | 8.9 | 11.2 |
| 14d | 4-CH3 | H | H | 20.3 | 28.4 | 33.1 |
| 14e | 4-OCH3 | H | H | 25.1 | 30.2 | 35.8 |
| 14f | H | 4-F | H | 10.2 | 15.8 | 19.4 |
| 14g | H | 4-Cl | H | 5.1 | 7.8 | 9.5 |
| 14h | H | 4-Br | H | 4.3 | 6.2 | 8.1 |
| 14i | H | 4-Cl | 4-OH | 2.8 | 4.8 | 7.0 |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenyl Rings: Introduction of electron-withdrawing groups (e.g., F, Cl, Br) at the para-position of either phenyl ring generally enhances the inhibitory activity against the Skp2-Cks1 interaction and cancer cell proliferation.
-
Position of Substituents: The position of the substituent on the phenyl rings plays a crucial role. For instance, a chloro group at the para-position of the C3-phenyl ring (compound 14g ) showed better activity than at the para-position of the C2-phenyl ring (compound 14b ).
-
Combined Substitutions: The most potent compound, 14i , features a chloro group on the C3-phenyl ring and a hydroxyl group on the C2-phenyl ring, suggesting that a combination of substitutions on both rings can significantly improve activity.
c-Met and VEGFR-2 Kinase Inhibitors
Derivatives of[1][3][4]triazolo[4,3-a]pyrazine, which incorporate a this compound-like core, have been investigated as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in cancer progression and angiogenesis.
Table 2: Inhibitory Activity of[1][3][4]triazolo[4,3-a]pyrazine Analogs against c-Met, VEGFR-2, and Cancer Cell Lines
| Compound | R | c-Met IC50 (nM) | VEGFR-2 IC50 (μM) | A549 IC50 (μM) | MCF-7 IC50 (μM) | Hela IC50 (μM) |
| Foretinib | - | 1.8 | 0.016 | 1.02 | 1.15 | 1.33 |
| 17l | 3-fluoro-4-(2-methoxyethoxy)phenyl | 26.0 | 2.6 | 0.98 | 1.05 | 1.28 |
Structure-Activity Relationship (SAR) Insights:
-
The[1][3][4]triazolo[4,3-a]pyrazine core serves as an effective scaffold for dual c-Met and VEGFR-2 inhibition.
-
The nature of the substituent at the 1-position of the triazole ring significantly influences the inhibitory activity. Compound 17l , with a 3-fluoro-4-(2-methoxyethoxy)phenyl group, demonstrated potent inhibitory activity against both kinases and excellent antiproliferative activity against multiple cancer cell lines.
Antimicrobial Activity
While the primary focus of this compound analog research has been on anticancer applications, some studies have explored their potential as antimicrobial agents. The available data is currently limited to dihydropyrazine derivatives, which are structurally related to the 2,3-diphenylpyrazines.
Table 3: Minimum Inhibitory Concentration (MIC) of 2,3-Dihydropyrazine Analogs against Bacterial and Fungal Strains (μg/mL) [3]
| Compound | R | S. aureus | K. pneumoniae | P. aeruginosa | S. typhi | C. albicans | A. flavus |
| 32 | 2-Cl | 12.5 | 6.25 | 6.25 | 25 | 50 | 25 |
| 34 | 4-F | 6.25 | 12.5 | 12.5 | 6.25 | 100 | 50 |
| Ciprofloxacin | - | - | - | - | - | - | - |
| Amphotericin B | - | - | - | - | - | - | - |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a halogen substituent on the C3-aryl ring appears to be beneficial for antimicrobial activity.
-
Compound 32 , with a 2-chloro substituent, showed good activity against K. pneumoniae and P. aeruginosa.
-
Compound 34 , with a 4-fluoro substituent, exhibited the best activity against S. aureus and S. typhi.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.
Skp2-Cks1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the binding of recombinant human GST-Cks1 and His6-Skp2-Skp1.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Prepare a mixture of GST-Cks1 and anti-GST-Eu3+ cryptate in assay buffer.
-
Prepare a mixture of His6-Skp2-Skp1 and anti-6xHis-XL665 in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound solution.
-
Add the GST-Cks1/anti-GST-Eu3+ cryptate mixture.
-
Add the His6-Skp2-Skp1/anti-6xHis-XL665 mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours).
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm and 665 nm.
-
The HTRF ratio (665 nm/620 nm) is proportional to the amount of Skp2-Cks1 interaction.
-
Calculate IC50 values from the dose-response curves.
-
In Vitro Kinase Assays (e.g., c-Met, VEGFR-2)
A common method for determining kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of the recombinant kinase (e.g., c-Met, VEGFR-2) in kinase buffer.
-
Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a 96-well plate.
-
Add the kinase solution to the wells.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Data Analysis:
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate IC50 values from the dose-response curves.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum:
-
Grow the microbial strains (bacteria or fungi) in an appropriate broth medium to a specified optical density.
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizing the Mechanisms
To better understand the biological context of the this compound analogs' activities, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Skp2-Cks1-p27 signaling pathway and the inhibitory action of this compound analogs.
Caption: General workflow for in vitro kinase inhibitor screening of this compound analogs.
Caption: A generalized inflammatory signaling pathway, a potential target for therapeutic intervention.
References
comparative analysis of the coordinating ability of diphenylpyrazine ligands
A Comparative Analysis of the Coordinating Ability of Diphenylpyrazine Ligands
This guide provides a with various transition metal ions. The information is intended for researchers, scientists, and professionals in drug development and materials science to facilitate the selection and design of metal complexes with desired properties.
Introduction to Diphenylpyrazine Ligands
Diphenylpyrazine ligands are a class of aromatic heterocyclic compounds containing a pyrazine ring substituted with two phenyl groups. The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. The electronic and steric properties of the phenyl substituents can influence the coordinating ability of the pyrazine moiety, affecting the stability, geometry, and reactivity of the resulting metal complexes. These complexes have applications in catalysis, materials science, and as potential therapeutic agents.[1][2] Understanding the comparative coordinating ability of these ligands is crucial for the rational design of novel metal-based compounds.
Experimental Methodologies
The coordinating ability of diphenylpyrazine ligands is typically investigated through a combination of spectroscopic, crystallographic, and computational methods.
Synthesis of Metal Complexes
A general procedure for the synthesis of metal complexes with diphenylpyrazine ligands involves the reaction of a metal salt with the ligand in a suitable solvent.
Protocol:
-
An aqueous or alcoholic solution of the metal salt (e.g., chloride, nitrate, sulfate) is prepared.
-
An ethanolic solution of the diphenylpyrazine ligand is prepared separately.
-
The metal salt solution is added dropwise to the ligand solution with constant stirring.
-
The reaction mixture is often refluxed for several hours to ensure complete complex formation.
-
The resulting precipitate of the metal complex is filtered, washed with the solvent, and dried in a vacuum desiccator.
Spectroscopic Analysis
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the coordination sites of the ligand.[1] The coordination of the pyrazine nitrogen to the metal ion results in a shift of the C=N stretching vibration bands to lower or higher frequencies.[1][3]
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal center.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes in solution, providing insights into the ligand's structure and environment upon coordination.[5]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional structure of metal complexes.[2] It provides accurate data on bond lengths, bond angles, and the overall coordination geometry, which are direct indicators of the ligand's coordinating ability.[2][6]
Comparative Data
The following tables summarize key data obtained from experimental studies on metal complexes of pyrazine-based ligands, which can be used to infer the coordinating ability of diphenylpyrazine ligands.
| Metal Ion | Coordination Geometry | M-N Bond Length (Å) | Spectroscopic Evidence (FTIR Shift, cm⁻¹) | Reference |
| Mn(II) | Octahedral | ~2.2-2.4 | Shift in pyrazine ring vibrations | [1] |
| Fe(III) | Octahedral | ~2.1-2.3 | Shift in pyrazine ring vibrations | [1][2] |
| Co(II) | Octahedral/Tetrahedral | ~2.1-2.3 (Octahedral) | Shift in pyrazine ring vibrations | [1][2] |
| Ni(II) | Octahedral | ~2.05-2.15 | Shift in pyrazine ring vibrations | [2] |
| Cu(II) | Distorted Octahedral/Square Pyramidal | ~2.0-2.2 | Shift in pyrazine ring vibrations | [7][8] |
| Zn(II) | Tetrahedral/Octahedral | ~2.0-2.2 | Shift in pyrazine ring vibrations | [2][6] |
Table 1: Comparative Coordination Parameters of Transition Metal Complexes with Pyrazine-based Ligands.
Note: The data presented are typical ranges for pyrazine-based ligands and may vary for specific diphenylpyrazine complexes.
Analysis of Coordinating Ability
The coordinating ability of diphenylpyrazine ligands is influenced by several factors:
-
Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion play a crucial role.[2] For instance, smaller, more highly charged ions typically form stronger coordination bonds. The preference for specific coordination geometries (e.g., octahedral for Fe(III), tetrahedral for Zn(II)) also dictates the interaction with the ligand.[2][6]
-
Ligand Bite Angle: The geometry of the diphenylpyrazine ligand, particularly the distance between the two coordinating nitrogen atoms, influences its ability to form stable chelate rings with metal ions.
-
Steric Hindrance: The phenyl groups can introduce steric hindrance, which may affect the approach of the metal ion and the resulting coordination geometry. This can be compared to less substituted pyrazine ligands.
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the phenyl rings can modulate the electron density on the pyrazine nitrogen atoms, thereby affecting their donor strength.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comparative analysis of the coordinating ability of ligands.
Caption: Workflow for comparative analysis of ligand coordinating ability.
Conclusion
The coordinating ability of diphenylpyrazine ligands is a multifaceted property dependent on the interplay of electronic and steric factors of the ligand and the intrinsic properties of the metal ion. A systematic approach involving synthesis, spectroscopic characterization, and single-crystal X-ray diffraction is essential for a comprehensive comparative analysis. The data gathered from such studies are invaluable for the targeted design of metal complexes with specific functionalities for applications in catalysis, medicine, and materials science. Further insights can be gained through computational studies, which can provide a deeper understanding of the nature of the metal-ligand bond.[9][10]
References
- 1. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 9. Frontiers | Computational Analysis of Residue-Specific Binding Free Energies of Androgen Receptor to Ligands [frontiersin.org]
- 10. Computational analysis of the interaction between ligand-receptor pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2,3-Diphenylpyrazine proper disposal procedures
Proper disposal of 2,3-diphenylpyrazine is crucial for maintaining laboratory safety and ensuring environmental protection. As a standard practice, all chemical waste should be treated as hazardous unless explicitly determined otherwise by an environmental health and safety professional.[1] Adherence to institutional, local, state, and federal regulations is paramount for the compliant management of laboratory waste.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to wear appropriate Personal Protective Equipment (PPE). While the Safety Data Sheet (SDS) for this compound indicates it has no substances considered hazardous at their given concentration, general laboratory best practices for chemical handling should always be followed.[3]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting EN166 or OSHA standards.[4][5] | Protects eyes from potential splashes or dust.[6] |
| Hand Protection | Appropriate protective gloves (inspect before use).[4] | Prevents skin contact with the chemical.[6] |
| Skin and Body | Lab coat and long-sleeved clothing.[4] | Minimizes the risk of skin exposure.[6] |
| Respiratory | Use in a well-ventilated area; no special equipment is needed under normal use.[5][6] | Avoids the inhalation of dust or fumes.[6] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste to ensure full compliance and safety.[7][8] Do not dispose of this chemical down the drain or in regular trash.[6] It should be disposed of via an approved waste disposal plant.[6]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware and spill cleanup materials, as hazardous waste.[1][9]
-
Do not mix this waste with other waste streams to avoid potential reactions.[10]
2. Containerization:
-
Place the waste in a suitable, dedicated container that is compatible with the chemical. The original container is often a good choice.[1][9]
-
Ensure the container is in good condition, free from leaks or external residue, and has a secure, tightly sealed lid.[9][10][11] Containers must be kept closed at all times except when adding waste.[6][10]
3. Labeling:
-
Clearly label the container with the words "Hazardous Waste".[8][9][10]
-
The label must include the full chemical name ("this compound") and the quantity of the waste.[8] Do not use abbreviations or chemical formulas.[8]
-
Include the date of waste generation and the place of origin (e.g., department, room number).[8]
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.[6][9]
-
Segregate the container from incompatible materials, such as strong oxidizing agents.[5] The storage area should be well-ventilated.[7]
5. Final Disposal:
-
Arrange for the collection of the waste by a certified hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][6][7]
-
Complete all required documentation, such as a hazardous waste information form or consignment note, for the transfer of waste.[7][8] Retain copies of this documentation for a minimum of three years.[7]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C16 H12 N2[3][5] |
| Molecular Weight | 232.29 g/mol [5] |
| Appearance | Light brown solid crystalline[3][5] |
| Melting Point | 119 - 122 °C / 246.2 - 251.6 °F[5] |
| Odor | Odorless[3][5] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Spill and Exposure Management
Spill Management: In the event of a small spill, trained personnel wearing appropriate PPE should:
-
Ensure adequate ventilation.[3]
-
Carefully sweep or scoop up the solid material, avoiding dust formation.[3][5][6]
-
Place the collected material and any contaminated absorbents into a designated hazardous waste container for disposal.[6]
-
Clean the spill area thoroughly.[6]
First-Aid Measures for Accidental Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[3][6]
-
Skin Contact: Wash off immediately with soap and plenty of water.[6] If symptoms occur, get medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[3][6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[3][6]
References
- 1. vumc.org [vumc.org]
- 2. pfw.edu [pfw.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for Handling 2,3-Diphenylpyrazine
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,3-Diphenylpyrazine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Physicochemical and Safety Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C16H12N2 | [1] |
| Molecular Weight | 232.29 g/mol | [1] |
| Physical State | Solid Crystalline | [1] |
| Appearance | Light brown | [1] |
| Odor | Odorless | [1] |
| Melting Point | 119 - 122 °C (246.2 - 251.6 °F) | [1] |
| Solubility | Insoluble in water | [1] |
| Stability | Moisture sensitive | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard statements for this compound are not consistently available, prudent laboratory practice dictates treating it as a potentially hazardous substance. The following PPE is mandatory for handling this compound to minimize exposure.[2]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133). | Protects eyes from potential splashes or dust.[1][3][4] |
| Hand Protection | Appropriate chemical-resistant protective gloves (e.g., nitrile). Inspect gloves before use. | Prevents skin contact with the chemical.[3][4] |
| Skin and Body | Long-sleeved lab coat and appropriate clothing to prevent skin exposure. | Minimizes the risk of skin exposure.[1][3] |
| Respiratory | Use in a well-ventilated area. If dust formation is likely, a particle filter respirator may be necessary. | Avoids inhalation of dust or fumes.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the solid to avoid dust formation.[1][2][4]
Step-by-Step Protocol for Weighing and Transferring:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers, etc.).
-
Don PPE: Put on the required personal protective equipment as detailed in the table above.
-
Weighing:
-
Carefully open the container of this compound inside a chemical fume hood.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a calibrated analytical balance.
-
Avoid creating dust. If any dust is generated, it should be contained within the fume hood.
-
-
Transfer:
-
Carefully add the weighed solid to the reaction vessel or container.
-
If dissolving, add the solvent to the solid slowly to prevent splashing.
-
-
Clean-up:
-
Tightly seal the container of this compound.
-
Clean any residual solid from the spatula and work surface using a dry method (e.g., a brush or wipe) and dispose of the cleaning materials as hazardous waste.
-
Wash hands thoroughly after handling.
-
Storage:
-
Store in a tightly sealed container to protect from moisture.[1][3]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
First-Aid Measures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][2] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[1][2] |
Disposal Plan: Step-by-Step Waste Management
This compound and any contaminated materials must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1][2]
Step-by-Step Disposal Protocol:
-
Segregation: Identify and segregate all waste contaminated with this compound, including unused product, contaminated gloves, weigh boats, and cleaning materials.[2]
-
Containment: Place the waste into a compatible, clean, and dry container. The container must be sealable.[2][5]
-
Labeling: Securely seal the container and clearly label it as "HAZARDOUS WASTE". The label must include the full chemical name: "this compound".[2][5]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste disposal service in accordance with your institution's and local regulations.[2]
-
Documentation: Maintain a record of the waste transfer for regulatory compliance.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
